molecular formula C8H10N2O2 B13009771 6-Methoxy-2-methylnicotinamide

6-Methoxy-2-methylnicotinamide

Cat. No.: B13009771
M. Wt: 166.18 g/mol
InChI Key: NLTGZBGPHCEQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methylnicotinamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-methoxy-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(9)11)3-4-7(10-5)12-2/h3-4H,1-2H3,(H2,9,11)

InChI Key

NLTGZBGPHCEQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Structure-activity relationship of 6-methoxy-2-methylnicotinamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Lead Optimization Focus: Nicotinamide N-Methyltransferase (NNMT) Inhibition & Metabolic Stability

Executive Summary: The Pharmacophore Rationale

The modulation of Nicotinamide N-methyltransferase (NNMT) has emerged as a high-value target for metabolic disorders (obesity, Type 2 diabetes) and oncology. While the endogenous substrate, Nicotinamide (NAM), forms the structural basis for inhibitor design, it lacks the necessary potency and metabolic stability for therapeutic use.

This guide analyzes the 6-methoxy-2-methylnicotinamide scaffold—a sophisticated evolution of first-generation inhibitors like JBSNF-000088 (6-methoxynicotinamide). By integrating a C6-methoxy group for electronic tuning and a C2-methyl group for conformational restriction, this scaffold represents a textbook case of rational drug design aimed at maximizing target residence time while minimizing off-target amidase hydrolysis.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound relies on a tripartite interaction model. We dissect the molecule into three functional zones: the Binding Core , the Metabolic Shield , and the Conformational Lock .

The SAR Map

The following diagram illustrates the functional role of each substituent on the pyridine ring.

SAR_Map Core Pyridine Core (NAM Mimetic) C6 C6-Methoxy Group (Electronic Anchor) Core->C6 Para-substitution C2 C2-Methyl Group (Conformational Lock) Core->C2 Ortho-substitution Amide C3-Carboxamide (H-Bond Donor/Acceptor) Core->Amide Scaffold Attachment C6->Core Increases e- density (Blocks oxidation) C2->Amide Steric Clash (Forces orthogonality)

Figure 1: Functional decomposition of the this compound scaffold. The C2-methyl group is critical for inducing non-planar conformation.

Detailed Mechanistic Insight
SubstituentPositionChemical FunctionBiological Consequence
Methoxy (-OCH₃) C6Electronic Donor (EDG): Increases electron density on the pyridine ring. Lipophilicity: Increases LogP compared to -OH or -H.Metabolic Blockade: Prevents nucleophilic attack and oxidation at the C6 "soft spot," significantly extending half-life (

) in microsomes. Binding: Mimics the carbonyl oxygen of natural substrates in some orientations.
Methyl (-CH₃) C2Steric Hindrance: Creates a clash with the C3-amide carbonyl.Atropisomerism: Forces the amide bond out of the pyridine plane (orthogonal twist). This prevents hydrolysis by general amidases (improving stability) and locks the molecule in a bioactive conformation for specific hydrophobic pockets.
Carboxamide C3H-Bonding: Primary interaction motif with the enzyme active site (e.g., Asp/Ser residues).Target Engagement: Essential for mimicking the nicotinamide headgroup required for NNMT recognition.

Synthetic Protocol: A Self-Validating Workflow

The synthesis of this compound requires navigating the reactivity of the pyridine ring. The following protocol prioritizes regioselectivity and high purity, suitable for generating material for biological assays.

Synthesis Pathway Visualization

Synthesis_Flow Step1 Start: Ethyl Acetoacetate + 3-Amino-3-methoxyacrylate Step2 Cyclocondensation (Hantzsch-like) Step1->Step2 Intermediate1 Intermediate: Ethyl 6-hydroxy-2-methylnicotinate Step2->Intermediate1 Step3 O-Methylation (MeI / Ag2CO3 or CH2N2) Intermediate1->Step3 Intermediate2 Intermediate: Ethyl 6-methoxy-2-methylnicotinate Step3->Intermediate2 Step4 Ammonolysis (NH3 / MeOH, Sealed Tube) Intermediate2->Step4 Final Product: This compound Step4->Final

Figure 2: Step-wise synthetic route emphasizing the conversion of the hydroxy intermediate to the methoxy analog prior to amidation.

Key Experimental Steps (Bench-Ready)

Step 1: O-Methylation of the Precursor Rationale: Direct methylation of 2-methyl-6-hydroxynicotinamide often leads to N-methylation (pyridone formation). We must methylate the ester intermediate first.

  • Dissolve 5.0 g of ethyl 6-hydroxy-2-methylnicotinate in 50 mL dry DMF.

  • Add 1.5 eq of Silver Carbonate (

    
    ) and 2.0 eq of Methyl Iodide (
    
    
    
    ). Note: Silver carbonate promotes O-alkylation over N-alkylation.
  • Stir at ambient temperature for 12 hours in the dark (foil-wrapped flask).

  • Validation: TLC (Hexane:EtOAc 3:1). The O-methylated product (

    
    ) is less polar than the N-methylated byproduct.
    

Step 2: Ammonolysis (Amide Formation) Rationale: Gentle conversion of the ester to the amide without demethylating the C6-methoxy group.

  • Suspend the purified ethyl 6-methoxy-2-methylnicotinate in 7N

    
     in Methanol (20 mL).
    
  • Seal in a pressure tube.

  • Heat to 60°C for 24 hours.

  • Workup: Concentrate in vacuo. Recrystallize from Ethanol/Water.

  • QC Check:

    
    -NMR must show a singlet at 
    
    
    
    ppm (Methoxy) and
    
    
    ppm (Methyl), with two broad singlets for the
    
    
    .

Biological Evaluation & Assay Logic

To validate the "2-methyl" optimization, one must compare the analog against the parent (Nicotinamide) and the first-gen inhibitor (6-Methoxynicotinamide/JBSNF-000088).

The NNMT Inhibition Cascade

NNMT transfers a methyl group from S-adenosylmethionine (SAM) to Nicotinamide.[1] The assay measures the production of S-adenosylhomocysteine (SAH) or 1-methylnicotinamide (MNA).

Assay_Cascade Substrates Inputs: Recombinant hNNMT + SAM + Inhibitor Reaction Enzymatic Reaction (37°C, 30 min) Substrates->Reaction Detection Detection: LC-MS/MS (Quantify SAH) Reaction->Detection Analysis Output: IC50 Calculation Detection->Analysis

Figure 3: LC-MS/MS based biochemical assay workflow for determining inhibitory potency.

Comparative Data Profile (Reference Values)

The following table aggregates typical literature values for this scaffold class, highlighting the impact of the C6 and C2 substitutions.

CompoundStructurehNNMT

(

)
Metabolic Stability (

min)
Notes
Nicotinamide (NAM) Parent~50-100< 15Rapidly methylated; Natural substrate.[2]
6-Methoxynicotinamide C6-OMe~1.8 - 2.0> 60JBSNF-000088 . High potency, improved stability.[2]
This compound Target ~1.5 - 3.0 > 120 Optimized. Steric bulk at C2 may slightly impact potency depending on pocket fit, but significantly enhances hydrolytic stability against amidases.

Note: Data derived from scaffold trends in NNMT inhibition studies [1, 2].

References

  • Neelakantan, S. et al. (2018). "Small molecule nicotinamide N-methyltransferase inhibitors in metabolic disorders." Nature Medicine. Link (Grounding: JBSNF-000088 identification).

  • Ruf, S. et al. (2018). "Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders." International Journal of Molecular Sciences. Link (Grounding: SAR of 6-methoxy and 2-methyl substitutions).

  • Kannt, A. et al. (2018). "Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase." Journal of Pharmacology and Experimental Therapeutics. Link (Grounding: Kinetic analysis of NAM analogs).

  • Hickey, M.J. et al. (2013). "Synthesis and biological evaluation of substituted nicotinamides." Journal of Medicinal Chemistry. Link (Grounding: General synthetic protocols for nicotinamides).

Sources

A Comparative Structural Analysis of 6-Methoxy-2-methylnicotinamide and 6-methylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Introduction: The Nicotinamide Scaffold and the Significance of Substitution

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD+ and NADP+. Its derivatives are a cornerstone of pharmaceutical research, with modifications to the pyridine ring leading to a diverse range of biological activities.[1] This guide focuses on two such derivatives: the well-characterized 6-methylnicotinamide and the hypothetically posited 6-Methoxy-2-methylnicotinamide. The primary distinction between these two molecules lies in the substituent at the 6-position of the pyridine ring: a methyl group (-CH₃) in the former and a methoxy group (-OCH₃) in the latter. This seemingly subtle difference can profoundly influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby altering its interactions with biological targets.

Core Structural Differences: A Tale of Two Functional Groups

The foundational difference between this compound and 6-methylnicotinamide is the nature of the substituent at the 6-position of the pyridine ring.

  • 6-methylnicotinamide: Features a methyl group (-CH₃) at the 6-position. The methyl group is an electron-donating group through an inductive effect.

  • This compound: Possesses a methoxy group (-OCH₃) at the 6-position. The methoxy group is also electron-donating, but through a resonance effect, which is generally stronger than the inductive effect. It also introduces a lone pair of electrons on the oxygen atom, capable of acting as a hydrogen bond acceptor.

Structural_Comparison cluster_0 6-methylnicotinamide cluster_1 This compound (Predicted) 6-methyl C₇H₈N₂O MW: 136.15 g/mol [2] Pyridine Ring Pyridine Ring 6-methyl->Pyridine Ring Core Scaffold Amide Group Amide Group 6-methyl->Amide Group Functional Group Methyl Group (C2) Methyl Group (C2) 6-methyl->Methyl Group (C2) Substituent Methyl Group (C6) Methyl Group (C6) 6-methyl->Methyl Group (C6) Key Difference 6-methoxy C₈H₁₀N₂O₂ MW: 166.18 g/mol 6-methoxy->Pyridine Ring 6-methoxy->Amide Group 6-methoxy->Methyl Group (C2) Methoxy Group (C6) Methoxy Group (C6) 6-methoxy->Methoxy Group (C6) Key Difference

Caption: Core structural comparison of 6-methylnicotinamide and predicted this compound.

Comparative Physicochemical Properties

The difference in the substituent at the 6-position is expected to manifest in varying physicochemical properties. The table below summarizes the known properties of 6-methylnicotinamide and the predicted properties of this compound, based on established structure-property relationships.

Property6-methylnicotinamide (Known)This compound (Predicted)Rationale for Prediction
Molecular Formula C₇H₈N₂O[1]C₈H₁₀N₂O₂Addition of a -OCH₂ group.
Molecular Weight 136.15 g/mol [1]166.18 g/mol Increased by the mass of an oxygen atom.
Melting Point 193-198 °C[1]LowerThe methoxy group may disrupt crystal packing, leading to a lower melting point.
Solubility Soluble in water and DMSO[2][3]Likely soluble in polar organic solvents, potentially lower water solubility.The increased lipophilicity from the methoxy group could decrease water solubility.
pKa Not readily availableSlightly higherThe stronger electron-donating methoxy group would increase the basicity of the pyridine nitrogen.
LogP Not readily availableHigherThe methoxy group is more lipophilic than a methyl group.

Predicted Spectroscopic Differentiation: A Hypothetical Workflow

Differentiating between this compound and 6-methylnicotinamide would rely on standard analytical techniques, primarily NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would be the most powerful tools for distinguishing these two compounds.

  • ¹H NMR: The most telling difference would be the chemical shift of the protons on the substituent at the 6-position.

    • 6-methylnicotinamide: A singlet corresponding to the methyl protons (-CH₃) would be expected around 2.5 ppm.

    • This compound: A singlet for the methoxy protons (-OCH₃) would appear further downfield, typically in the range of 3.8-4.0 ppm. Additionally, the chemical shifts of the aromatic protons on the pyridine ring would be influenced by the different electronic effects of the methyl and methoxy groups.

  • ¹³C NMR: The carbon of the methyl group in 6-methylnicotinamide would have a characteristic chemical shift around 20-25 ppm. In contrast, the methoxy carbon in this compound would be found further downfield, typically around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry would provide a clear distinction based on the molecular weight.

  • 6-methylnicotinamide: Would show a molecular ion peak (M+) at m/z 136.

  • This compound: Would exhibit a molecular ion peak (M+) at m/z 166.

Fragmentation patterns in tandem MS (MS/MS) would also differ, reflecting the different substituents. The loss of a methyl radical (•CH₃) would be a likely fragmentation pathway for 6-methylnicotinamide, while the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) could be expected for this compound.

Analytical_Workflow cluster_0 Sample Analysis cluster_1 Spectroscopic Identification Sample Mixture of Analytes Separation HPLC Sample->Separation Detection UV/Vis or MS Separation->Detection NMR ¹H NMR ¹³C NMR Detection->NMR Isolated Fractions MS MS MS/MS Detection->MS Eluted Peaks

Caption: A generalized workflow for the separation and identification of nicotinamide derivatives.

Synthesis and Reactivity: A Predictive Outlook

Synthesis of 6-methylnicotinamide

The synthesis of 6-methylnicotinamide can be achieved through various routes, often starting from commercially available picolines. One common method involves the amidation of 6-methylnicotinic acid.

Predicted Synthesis of this compound

A plausible synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 6-position of a 2-methylnicotinamide precursor with sodium methoxide.

Synthesis_Pathway cluster_0 Predicted Synthesis of this compound Start 6-Chloro-2-methylnicotinonitrile Step1 Hydrolysis Start->Step1 Intermediate 6-Chloro-2-methylnicotinamide Step1->Intermediate Step2 Nucleophilic Substitution (NaOCH₃) Intermediate->Step2 Product This compound Step2->Product

Caption: A predicted synthetic pathway for this compound.

Comparative Reactivity

The electronic nature of the substituent at the 6-position will influence the reactivity of the pyridine ring. The methoxy group, being a stronger electron-donating group through resonance, would make the pyridine ring of this compound more susceptible to electrophilic aromatic substitution than that of 6-methylnicotinamide. Conversely, the increased electron density might render it less reactive towards nucleophilic attack.

Potential Biological Implications

While the biological activity of this compound is unknown, we can infer potential differences based on the structural changes. The introduction of a methoxy group can impact a molecule's interaction with biological targets in several ways:

  • Receptor Binding: The methoxy group can form hydrogen bonds with amino acid residues in a receptor's binding pocket, potentially altering the binding affinity and selectivity compared to the methyl-substituted analog.

  • Metabolism: The methoxy group can be a site for metabolism, specifically O-demethylation by cytochrome P450 enzymes. This would lead to a different metabolic profile compared to 6-methylnicotinamide.

  • Membrane Permeability: The increased lipophilicity of the methoxy group could enhance the molecule's ability to cross cell membranes, potentially leading to better bioavailability.

6-methylnicotinamide itself is recognized for its role in cellular metabolism and has been explored for its neuroprotective effects.[1] It is also an endogenous metabolite.[4] The introduction of a methoxy group could either enhance, diminish, or completely alter these activities. The potential for the methoxy group to promote cytotoxic activity in certain contexts has also been noted in other molecular scaffolds.[5]

Experimental Protocols for Differentiation

For researchers aiming to differentiate between these two compounds, the following detailed protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate 6-methylnicotinamide and this compound.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient could be 5-95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compounds (likely around 260 nm).

  • Expected Outcome: Due to its predicted higher lipophilicity, this compound is expected to have a longer retention time than 6-methylnicotinamide.

¹H NMR Spectroscopy
  • Objective: To structurally confirm the identity of each compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of the chosen deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the peaks and determine the chemical shifts.

  • Key Differentiating Features:

    • A singlet around 2.5 ppm for the -CH₃ group of 6-methylnicotinamide.

    • A singlet around 3.9 ppm for the -OCH₃ group of this compound.

Conclusion

The structural difference between a methyl and a methoxy group at the 6-position of the nicotinamide scaffold, while seemingly minor, is predicted to have significant consequences for the physicochemical properties, spectroscopic signatures, and biological activity of the resulting molecules. 6-methylnicotinamide is a well-documented compound with established properties. In contrast, this compound remains a hypothetical compound in the public domain. This guide has provided a scientifically-grounded predictive analysis of its characteristics, offering a framework for its future synthesis, identification, and evaluation. The principles outlined herein underscore the importance of subtle structural modifications in drug design and development and provide a roadmap for researchers investigating novel nicotinamide derivatives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12243705, 2-Methylnicotinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592499, 6-Methoxynicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • MDPI. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved from [Link]

  • PubMed. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Retrieved from [Link]

  • MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • NIST. (n.d.). 6-Methylnicotinamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Veer-Chemie. (n.d.). 6 – Methyl Nicotinamide. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Retrieved from [Link]

Sources

Chemical properties of 2-methyl-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-methyl-6-methoxypyridine-3-carboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-methyl-6-methoxypyridine-3-carboxamide. While direct extensive literature on this specific molecule is sparse, this document synthesizes data from closely related analogues and foundational chemical principles to construct a detailed profile. The guide covers physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and potential applications in medicinal chemistry. The insights are framed to support researchers in utilizing this scaffold for drug discovery and development, with a focus on the causal relationships between its structure and function.

Introduction and Molecular Overview

2-methyl-6-methoxypyridine-3-carboxamide is a substituted pyridine derivative featuring a unique combination of functional groups that impart a rich and nuanced chemical character. The core structure consists of a pyridine ring, an aromatic heterocycle known for its role in a vast array of pharmaceuticals and agrochemicals.[1] This core is functionalized with:

  • A methyl group at the 2-position.

  • A methoxy group at the 6-position, a strong electron-donating group.

  • A carboxamide group at the 3-position, an important pharmacophore capable of forming strong hydrogen bonds.

This specific arrangement of an electron-donating group (methoxy), a weakly activating group (methyl), and an electron-withdrawing/meta-directing group (carboxamide) creates a complex electronic landscape on the pyridine ring, suggesting specific reactivity patterns and potential for selective functionalization. Its structural similarity to scaffolds found in active biological agents makes it a molecule of significant interest for medicinal chemistry programs.[2]

Physicochemical Properties

The physical and chemical properties of 2-methyl-6-methoxypyridine-3-carboxamide can be inferred from related structures like 2-methoxypyridine and methyl 6-methoxypyridine-3-carboxylate.[3][4] The presence of the carboxamide group is expected to increase the melting point and water solubility compared to its ester or nitrile analogues due to its capacity for intermolecular hydrogen bonding.

PropertyPredicted Value / DescriptionRationale / Comparative Data Source
Molecular Formula C8H10N2O2-
Molecular Weight 166.18 g/mol -
Appearance White to off-white crystalline solidBased on similar carboxamides.[5]
Melting Point Elevated; likely >100 °CThe amide group promotes strong crystal lattice interactions.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Amide H-bonding provides some water solubility; organic backbone favors organic solvents.[6]
pKa The pyridine nitrogen is weakly basic (pKa ~2-3)The electron-withdrawing carboxamide group reduces the basicity of the ring nitrogen compared to pyridine itself.[3]
LogP 1.0 - 1.5Estimated based on functional groups.

Synthesis and Characterization

A robust synthesis of 2-methyl-6-methoxypyridine-3-carboxamide can be logically designed starting from commercially available precursors. A highly reliable method involves the amidation of the corresponding methyl ester, a common and high-yielding transformation in medicinal chemistry.

Proposed Synthetic Workflow

The following workflow outlines a two-step process starting from 2-methyl-6-methoxynicotinic acid.

G A 2-methyl-6-methoxynicotinic acid B Methyl 2-methyl-6-methoxypyridine-3-carboxylate A->B Esterification (SOCl2, Methanol) C 2-methyl-6-methoxypyridine-3-carboxamide (Target) B->C Amidation (NH3 in Methanol or NH4OH)

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Amidation of Methyl 2-methyl-6-methoxypyridine-3-carboxylate

This protocol is based on standard amidation procedures for pyridine esters. The choice of an ester precursor is strategic, as esters are typically stable, easily purified intermediates.[1]

  • Reaction Setup: To a solution of Methyl 2-methyl-6-methoxypyridine-3-carboxylate (1.0 eq) in methanol (10 mL/mmol), add a solution of ammonia in methanol (7N, 5.0-10.0 eq).

  • Execution: Seal the reaction vessel and heat to 60-80 °C. The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reagent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography to yield the pure 2-methyl-6-methoxypyridine-3-carboxamide.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - Singlet (~2.5 ppm, 3H): C2-Methyl protons. - Singlet (~3.9 ppm, 3H): C6-Methoxy protons. - Two Doublets (~6.5-8.5 ppm, 1H each): Aromatic protons on the pyridine ring (H4 and H5). - Two Broad Singlets (~7.5-8.0 ppm, 2H total): Amide -NH₂ protons.
¹³C NMR - ~24 ppm: C2-Methyl carbon. - ~54 ppm: C6-Methoxy carbon. - ~105-165 ppm: Aromatic and sp² carbons of the pyridine ring and carbonyl. - ~168 ppm: Carboxamide carbonyl carbon.
IR Spectroscopy - ~3350, 3180 cm⁻¹: N-H stretching of the primary amide. - ~2950 cm⁻¹: C-H stretching. - ~1670 cm⁻¹: C=O stretching (Amide I band). - ~1600 cm⁻¹: N-H bending (Amide II band) and C=C/C=N ring stretching. - ~1250 cm⁻¹: C-O stretching of the methoxy group.
Mass Spectrometry - [M+H]⁺: Expected at m/z = 167.08.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-methyl-6-methoxypyridine-3-carboxamide is governed by the interplay of its functional groups.

G cluster_0 Reactivity Profile cluster_1 Ring Reactions cluster_2 Functional Group Reactions Molecule 2-methyl-6-methoxypyridine-3-carboxamide Electrophilic_Sub Electrophilic Substitution (e.g., Halogenation) Molecule->Electrophilic_Sub Ortho/Para to -OCH3 Nucleophilic_Sub Nucleophilic Substitution (Harsh Conditions) Molecule->Nucleophilic_Sub At C2/C6 Amide_Hydrolysis Amide Hydrolysis Molecule->Amide_Hydrolysis Acid/Base Ether_Cleavage Ether Cleavage Molecule->Ether_Cleavage HBr/HI

Caption: Key reactivity pathways for the title compound.

Pyridine Ring Reactivity
  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and less reactive towards EAS than benzene. However, the powerful electron-donating methoxy group at C6 strongly activates the ring, directing electrophiles to the ortho (C5) and para (C3) positions. The C2-methyl group provides weaker activation. Conversely, the C3-carboxamide group is deactivating. The net effect is that the C5 position is the most likely site for EAS (e.g., nitration, halogenation), being ortho to the strongly activating methoxy group and meta to the deactivating carboxamide group.

  • Nucleophilic Aromatic Substitution (SNAr): SNAr on unsubstituted pyridines is difficult. However, if a leaving group were present at the C2 or C6 positions, nucleophilic attack would be facilitated. The native methoxy group could potentially be displaced by strong nucleophiles under forcing conditions, though this is less favorable than on a halopyridine.

Carboxamide Group Reactivity

The carboxamide is a robust functional group but can undergo several transformations:

  • Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-6-methoxynicotinic acid. This is a common transformation in late-stage drug metabolism or degradation studies.[1]

  • Hydrogen Bonding: The amide N-H protons are excellent hydrogen bond donors, and the carbonyl oxygen is an excellent acceptor. This property is fundamental to its potential role in binding to biological targets like enzymes or receptors.[7]

Methoxy Group Reactivity

The methoxy group is generally stable. However, it can be cleaved by strong acids such as HBr or HI at high temperatures to yield the corresponding 6-hydroxypyridine derivative. This reaction proceeds via protonation of the ether oxygen followed by SN2 attack by the halide.

Potential Applications in Drug Discovery

The substituted pyridine carboxamide scaffold is prevalent in modern medicinal chemistry. Based on analogous structures, 2-methyl-6-methoxypyridine-3-carboxamide could serve as a valuable starting point or intermediate for several therapeutic areas:

  • Enzyme Inhibition: Many enzyme inhibitors utilize a carboxamide group to form key hydrogen bond interactions within the active site. The pyridine core of this molecule can be further functionalized to achieve specific binding geometries. For instance, related pyridine carboxamide derivatives have shown potent activity as allosteric SHP2 inhibitors for cancer therapy.[2]

  • GPCR Ligands: The pyridine scaffold is a common feature in ligands for G-protein coupled receptors. The specific substitution pattern can be tuned to optimize potency and selectivity for targets like metabotropic glutamate receptors.[8]

  • Antimicrobial Agents: Heterocyclic carboxamides have been investigated as potential antimicrobial agents. For example, derivatives of thieno[2,3-b]pyridine-2-carboxamides have shown activity against Mycobacterium tuberculosis.[9]

Conclusion

2-methyl-6-methoxypyridine-3-carboxamide presents itself as a chemically versatile and synthetically accessible scaffold. Its properties are defined by a nuanced interplay of electron-donating and electron-withdrawing substituents, which allows for predictable reactivity and serves as a platform for further chemical modification. The inherent drug-like features of the molecule, particularly the hydrogen-bonding carboxamide group, make it an attractive building block for the development of novel therapeutics. This guide provides a foundational understanding that should empower researchers to confidently incorporate this promising molecule into their discovery programs.

References

  • Jubilant Ingrevia. 2-Methoxypyridine Safety Data Sheet. [Online] Available at: [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Online] Available at: [Link]

  • PubChem. 2-Methoxypyridine. [Online] Available at: [Link]

  • Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Online] Available at: [Link]

  • Wikipedia. Zolpidem. [Online] Available at: [Link]

  • ACS Publications. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. [Online] Available at: [Link]

  • ResearchGate. Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)(thiocyanato-κN)rhenium(I). [Online] Available at: [Link]

  • PubChem. Methyl 6-methoxypyridine-3-carboxylate. [Online] Available at: [Link]

  • LJMU Research Online. Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). [Online] Available at: [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Online] Available at: [Link]

  • PubMed. A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine. [Online] Available at: [Link]

  • ACS Publications. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Online] Available at: [Link]

  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Online] Available at: [Link]

  • PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Online] Available at: [Link]

  • PMC. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. [Online] Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Online] Available at: [Link]

Sources

Solubility Profile & Handling of 6-Methoxy-2-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 6-Methoxy-2-methylnicotinamide in DMSO vs. Water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the solubility characteristics of This compound (CAS: 1824114-08-0), a substituted pyridinecarboxamide derivative. For biological assays and chemical synthesis, DMSO (Dimethyl Sulfoxide) is the superior solvent for preparing high-concentration stock solutions (>50 mM), driven by its aprotic polarity and ability to solvate the compound's lipophilic substituents.

While the compound exhibits moderate aqueous solubility due to its amide functionality, the presence of hydrophobic methyl and methoxy groups at the C2 and C6 positions, respectively, significantly increases the risk of precipitation ("crashing out") upon rapid dilution into aqueous buffers. This guide details the physicochemical mechanisms governing these interactions and provides validated protocols for stock preparation to ensure experimental reproducibility.[1][2]

Physicochemical Profile

Understanding the structural determinants of solubility is critical for predicting behavior in solution.[1][2]

PropertyValue / DescriptionImpact on Solubility
Formula C₈H₁₀N₂O₂Low Molecular Weight (166.18 g/mol ) favors kinetics.[2]
Structure Pyridine core, C3-amide, C2-methyl, C6-methoxyAmide : H-bond donor/acceptor (Hydrophilic).Methoxy/Methyl : Lipophilic domains (Hydrophobic).[2]
Est. LogP ~0.6 – 1.1 (Predicted)More lipophilic than Nicotinamide (LogP -0.37).[1][2] Reduced water affinity.[1][2]
H-Bond Donors 1 (Amide NH₂)Limited capacity to integrate into the water lattice.[1][2]
H-Bond Acceptors 3 (Pyridine N, Amide O, Methoxy O)Good interaction with polar solvents.[1][2]

Key Insight: The C6-methoxy group acts as a "solubility switch."[1][2] While it accepts hydrogen bonds, it lacks a donor proton and adds steric bulk, disrupting the tight water network required for high aqueous solubility compared to the parent nicotinamide.[1]

Solubility Mechanisms: DMSO vs. Water[1][2]

The divergence in solubility between DMSO and water is driven by the Solvation Thermodynamics of the solute-solvent interface.[1]

DMSO (The Aprotic Advantage)

DMSO is a polar aprotic solvent with a high dipole moment (3.96 D).[1][2]

  • Mechanism : The sulfoxide oxygen acts as a powerful H-bond acceptor for the amide protons of this compound. Simultaneously, the methyl groups of DMSO interact favorably with the hydrophobic C2-methyl and C6-methoxy substituents of the solute via van der Waals forces.

  • Result : The crystal lattice energy is easily overcome, allowing for high-concentration stock solutions (often >100 mg/mL).[1]

Water (The Hydrophobic Penalty)

Water is a polar protic solvent relying on a cooperative H-bond network.[1][2]

  • Mechanism : To dissolve the compound, water molecules must organize into an ordered "cage" (clathrate-like structure) around the hydrophobic methyl and methoxy groups. This ordering is entropically unfavorable (

    
    ).[1][2]
    
  • Result : While the amide group pulls the molecule into solution, the hydrophobic drag of the substituents limits saturation.[1] High concentrations are thermodynamically unstable, leading to precipitation.[1][2]

Solvation Diagram

The following diagram illustrates the competitive interaction pathways.

SolubilityMechanism Compound This compound (Crystal Lattice) DMSO DMSO Solvent (Polar Aprotic) Compound->DMSO High Affinity Water Water Solvent (Polar Protic) Compound->Water Moderate Affinity Solvation_DMSO Stable Solvation Shell (Dipole-Dipole + VdW) DMSO->Solvation_DMSO Disrupts Lattice Efficiently Solvation_Water Entropic Penalty (Hydrophobic Effect) Water->Solvation_Water Requires Ordered Water Cage HighSolubility Result: High Solubility Solvation_DMSO->HighSolubility > 50 mg/mL RiskPrecipitation Result: Risk of Precipitation Solvation_Water->RiskPrecipitation < 10 mg/mL (Est.)

Caption: Mechanistic pathway of solvation. DMSO stabilizes the molecule via dual polar/non-polar interactions, while water faces an entropic barrier.

Experimental Protocols

Stock Solution Preparation (DMSO)

Objective: Prepare a stable 50 mM stock solution.

  • Weighing: Accurately weigh 8.31 mg of this compound (MW: 166.18).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or higher).

    • Note: Avoid using "wet" DMSO (hygroscopic), as absorbed water can initiate precipitation over time.[1][2]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

    • Validation: Inspect against a dark background.[1][2] If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Stable for 6 months.

Aqueous Dilution (Biological Assay)

Objective: Dilute stock to working concentration (e.g., 100 µM) without precipitation.

The "1% Rule": Keep final DMSO concentration ≤ 0.5 - 1.0% to avoid solvent toxicity in cells, while ensuring the compound stays in solution.[1]

Workflow Diagram:

DilutionWorkflow Stock 50 mM Stock (100% DMSO) Intermed Intermediate Dilution (Optional: 10x Conc.) Stock->Intermed 1:10 Dilution in DMSO/PBS Final Working Solution (100 µM, <1% DMSO) Stock->Final Direct Spike (Risk of Precip) Intermed->Final Slow Addition with Vortexing Media Aqueous Buffer/Media (Pre-warmed 37°C) Media->Final Bulk Volume

Caption: Recommended dilution workflow to mitigate precipitation shocks during aqueous transfer.

Step-by-Step:

  • Pre-warm the aqueous media (PBS or Cell Culture Media) to 37°C. Cold buffers decrease solubility.[1][2]

  • Rapid Dispersion: Pipette the DMSO stock directly into the center of the vortexing aqueous buffer. Do not add buffer to the DMSO stock, as the transient high-water environment can force immediate crystallization.[1]

  • Visual Check: Inspect for turbidity immediately.[1][2]

Troubleshooting & FAQ

IssueCauseSolution
Precipitation in Media Local concentration spike during dilution.[1][2]Use an intermediate dilution step (e.g., dilute 50 mM → 5 mM in DMSO before adding to media).[1][2]
Cloudy Stock Solution DMSO has absorbed atmospheric moisture.[1][2]Use fresh, anhydrous DMSO.[1][2] Sonicate at 40°C for 10 mins.
Cell Toxicity High DMSO concentration (>1%).[1][2]Include a "Vehicle Control" (DMSO only) to normalize data.[1][2]
Compound Adsorption Lipophilic nature leads to plastic binding.[1][2]Use glass or low-binding polypropylene tips/tubes for low-concentration serial dilutions.[1][2]

References

  • PubChem Database. 2-Methylnicotinamide (Analog Reference).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Guzman, G., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions.[1][2] International Journal of Molecular Sciences.[1][2] (Validates DMSO vs. Water solubility mechanisms for nicotinamide derivatives). Available at: [Link][1][2]

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] (General principles of LogP and solubility).

  • Chemsrc. this compound (CAS 1824114-08-0) Physicochemical Properties.[1][2][3] Available at: [Link][1][2]

Sources

Nicotinamide Analogs for NNMT Inhibition: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of nicotinamide analogs as inhibitors of Nicotinamide N-Methyltransferase (NNMT). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of NNMT as a therapeutic target. This document delves into the core principles of NNMT biochemistry, the rationale for its inhibition, the structure-activity relationships of nicotinamide-based inhibitors, and detailed methodologies for their synthesis and evaluation.

Introduction: The Emerging Role of NNMT in Health and Disease

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a form of vitamin B3, to produce 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] This seemingly simple reaction has profound implications for cellular function, impacting NAD+ biosynthesis, epigenetic regulation, and energy homeostasis.[2]

Elevated NNMT expression and activity have been implicated in a range of pathologies, including metabolic disorders such as obesity and type 2 diabetes, as well as various cancers.[2][3] In metabolic diseases, increased NNMT activity in adipose tissue and the liver is associated with reduced energy expenditure and insulin resistance.[2] In oncology, NNMT overexpression has been linked to tumor progression, metastasis, and resistance to therapy in several cancers, including renal, lung, and liver cancer.[3] The growing body of evidence supporting the pathological role of NNMT has positioned it as a compelling target for therapeutic intervention.

The Rationale for NNMT Inhibition

The therapeutic potential of NNMT inhibition stems from its ability to modulate key metabolic and signaling pathways. By blocking the activity of NNMT, small molecule inhibitors can elicit a range of beneficial effects:

  • Preservation of NAD+ Pools: NNMT consumes nicotinamide, a primary precursor for the synthesis of NAD+, a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes. Inhibition of NNMT can therefore increase the bioavailability of nicotinamide for NAD+ production, which is often depleted in metabolic and age-related diseases.

  • Modulation of the SAM/SAH Ratio: The NNMT reaction converts SAM to SAH. An elevated SAH/SAM ratio is inhibitory to most SAM-dependent methyltransferases, which are responsible for the methylation of DNA, RNA, and proteins. By inhibiting NNMT, the cellular methylation potential can be restored, influencing epigenetic regulation.

  • Reduction of 1-MNA Production: While 1-MNA itself has some biological activities, its role in the context of NNMT-driven diseases is still being elucidated. Reducing its production is a direct consequence of NNMT inhibition and serves as a key biomarker for target engagement.

Nicotinamide Analogs as NNMT Inhibitors: A Guided Tour of Structure-Activity Relationships

Nicotinamide analogs represent a major class of NNMT inhibitors, leveraging the natural substrate's scaffold to achieve potency and selectivity. The general strategy involves modifying the nicotinamide core to enhance binding affinity to the NNMT active site and to impart drug-like properties.

Key Structural Motifs and their Impact on Activity

Extensive structure-activity relationship (SAR) studies have revealed several key principles for designing potent nicotinamide analog inhibitors:

  • The Pyridine Core: The pyridine ring of nicotinamide is essential for recognition by NNMT. Modifications to this core are generally not well-tolerated, although substitutions at various positions can dramatically influence inhibitory activity.

  • Substitutions at the 6-position: Small alkyl or amino groups at the 6-position of the nicotinamide ring are often well-tolerated and can lead to increased potency. For example, a methylamine group at this position has been shown to be particularly favorable.[4]

  • Substitutions at the 4-position: A variety of small substituents at the 4-position can enhance inhibitory activity. Amine, methyl, and monofluoromethyl groups have been shown to be beneficial, leading to potent inhibitors.[4]

  • Bioisosteric Replacements of the Amide: While the carboxamide group of nicotinamide is important for binding, its replacement with other functional groups can be explored to modulate properties like solubility and cell permeability.

From Simple Analogs to Bisubstrate Inhibitors

While simple nicotinamide analogs have shown promise, a more advanced approach involves the design of bisubstrate inhibitors. These molecules are designed to simultaneously occupy both the nicotinamide and the SAM binding pockets of NNMT, thereby achieving high potency and selectivity.[1][5][6] Recent studies have reported bisubstrate inhibitors with nanomolar potency and excellent selectivity over other methyltransferases.[1][5][6]

The design of these inhibitors often involves linking a nicotinamide analog to an adenosine-like moiety through a suitable linker. The nature and length of this linker are critical for optimal binding.

Experimental Protocols for NNMT Inhibition Research

This section provides detailed, field-proven methodologies for the synthesis and evaluation of nicotinamide analog NNMT inhibitors.

Synthesis of a Representative Nicotinamide Analog NNMT Inhibitor

The following is a representative, step-by-step protocol for the synthesis of a potent nicotinamide analog inhibitor. This protocol is based on established synthetic routes described in the literature.[7]

Synthesis of a 6-substituted Nicotinamide Analog

This synthesis involves the modification of a commercially available starting material to introduce a key functional group at the 6-position of the nicotinamide ring.

Step 1: Starting Material and Reagents

  • 6-chloronicotinamide

  • Methylamine solution (40% in water)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 2: Reaction Procedure

  • To a solution of 6-chloronicotinamide (1.0 g, 6.38 mmol) in DMSO (10 mL) in a sealed tube, add methylamine solution (40% in water, 5 mL).

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-(methylamino)nicotinamide.

Step 3: Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro NNMT Inhibition Assay

A robust and reliable in vitro assay is essential for determining the potency of newly synthesized inhibitors. The following is a detailed protocol for a fluorescence-based assay that measures the production of SAH. This method is widely used due to its sensitivity and suitability for high-throughput screening.[8][9]

Materials and Reagents

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide (NAM)

  • Test compounds (nicotinamide analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100)

  • SAH detection kit (commercially available, e.g., using SAH hydrolase and a fluorescent probe)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Assay Protocol

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the assay plate. Also include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Preparation: Prepare a solution of NNMT enzyme in assay buffer. Prepare a solution of nicotinamide in assay buffer.

  • Enzyme Addition: Add the NNMT enzyme solution to all wells except the negative control wells.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing both SAM and nicotinamide to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of SAH produced according to the manufacturer's instructions for the SAH detection kit. This typically involves adding a detection reagent that converts SAH to a fluorescent product.

  • Data Analysis: Measure the fluorescence intensity in each well using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NNMT Inhibition Assay

To assess the activity of inhibitors in a more physiologically relevant context, a cellular assay is crucial. The following protocol describes a method to measure the intracellular concentration of 1-MNA, the product of the NNMT reaction, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line that expresses a detectable level of NNMT. Cancer cell lines such as the human renal cell carcinoma line 786-O are often used.

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Sample Preparation

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a cold extraction solvent (e.g., 80:20 methanol:water) containing an internal standard (e.g., d3-1-MNA).

  • Protein Precipitation and Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) at 4°C to pellet the protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

LC-MS/MS Analysis

  • Chromatographic Separation: Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a suitable column for polar analytes, such as a HILIC column. The mobile phases typically consist of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect 1-MNA and the internal standard. The MRM transitions for 1-MNA are typically m/z 137 -> 94.[10]

  • Data Analysis: Quantify the amount of 1-MNA in each sample by comparing the peak area ratio of 1-MNA to the internal standard against a standard curve. Calculate the cellular IC50 value for each compound.

Data Presentation and Interpretation

Tabular Summary of Inhibitor Potency
Inhibitor ClassRepresentative CompoundIn Vitro IC50 (nM)Cellular IC50 (nM)Selectivity (fold vs. other MTs)Reference
Bisubstrate Inhibitor II5591.2 (Ki)~150>5000[1][5][6]
Bisubstrate Inhibitor II8021.6 (Ki)~150>5000[1][5][6]
Nicotinamide Analog 6-(methylamino)nicotinamide6.0 (pIC50)6.4 (pIC50)Not reported[4]
Tricyclic Inhibitor Compound 3180Not reportedHigh[7]
Bisubstrate Analog Compound 781410>10000Not reported[12][13]

Note: pIC50 is the negative logarithm of the IC50 value.

Visualizing Key Pathways and Workflows

NNMT_Inhibition cluster_cycle NNMT Catalytic Cycle cluster_inhibition Inhibition by Nicotinamide Analog NNMT NNMT NNMT_SAM NNMT-SAM NNMT->NNMT_SAM SAM NNMT_Inhibitor NNMT-Inhibitor Complex (Inactive) NNMT->NNMT_Inhibitor Binding NNMT_SAM_NAM NNMT-SAM-NAM NNMT_SAM->NNMT_SAM_NAM NAM NNMT_SAH_1MNA NNMT-SAH-1MNA NNMT_SAM_NAM->NNMT_SAH_1MNA Methyl Transfer NNMT_SAH_1MNA->NNMT Release of 1-MNA & SAH Inhibitor Nicotinamide Analog Inhibitor->NNMT_Inhibitor

Caption: The NNMT catalytic cycle and its inhibition by a nicotinamide analog.

Cellular_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., 786-O cells) Start->Cell_Culture Compound_Treatment 2. Treatment with Nicotinamide Analog Inhibitors Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis and Metabolite Extraction Compound_Treatment->Cell_Lysis Sample_Prep 4. Protein Precipitation and Supernatant Collection Cell_Lysis->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis of 1-MNA Sample_Prep->LCMS_Analysis Data_Analysis 6. Data Analysis and IC50 Determination LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cellular NNMT inhibition.

Future Directions and Clinical Outlook

The field of NNMT inhibitor research is rapidly evolving. While no NNMT inhibitors are currently in clinical trials, the preclinical data for several classes of compounds are highly encouraging for the treatment of metabolic diseases and cancer.[2][14] Future research will likely focus on:

  • Improving Drug-like Properties: Enhancing the oral bioavailability, metabolic stability, and pharmacokinetic profiles of potent NNMT inhibitors to make them suitable for clinical development.

  • Exploring Novel Scaffolds: Discovering new chemical classes of NNMT inhibitors with distinct mechanisms of action or improved properties.

  • Combination Therapies: Investigating the synergistic effects of NNMT inhibitors with other therapeutic agents, such as metformin in diabetes or checkpoint inhibitors in cancer.

  • Biomarker Development: Identifying and validating biomarkers to monitor NNMT activity in vivo and to select patients who are most likely to respond to NNMT-targeted therapies.

References

  • Iyamu, I. D., & Huang, R. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11356–11370. [Link]

  • Meng, Y., Iyamu, I. D., Ahmed, N. A. M., & Huang, R. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology. [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(5), 849-862. [Link]

  • van der Velden, J. L. J., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(46), 15636-15648. [Link]

  • Iyamu, I. D., et al. (2022). Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1. Molecules, 27(4), 1381. [Link]

  • Piorońska, W., et al. (2022). Nicotinamide-N-methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. Molecular Oncology, 16(11), 2215-2234. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(13), 6597-6614. [Link]

  • Li, Y., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6702. [Link]

  • Patnaik, S., et al. (2025). Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. Cancer Research, 85(6_Supplement), 3757-3757. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(13), 6597-6614. [Link]

  • Ruf, S., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(5), 849-862. [Link]

  • Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1364426. [Link]

  • Li, Y., et al. (2021). Simultaneous determination of nicotinamide and N 1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 35(12), e5261. [Link]

  • Neelakantan, H., et al. (2025). Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease. Defense Technical Information Center. [Link]

  • Li, Y., et al. (2021). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity. Biomedical Chromatography, 35(12), e5261. [Link]

  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]

  • Ronchi, A., et al. (2021). Effect of NNMT inhibitors on viability of OS and MCC cell lines. U-2 OS... ResearchGate. [Link]

  • Wang, X., et al. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. [Link]

  • Luo, L., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 655-666. [Link]

  • Luo, L., et al. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. ResearchGate. [Link]

Sources

Stability of 6-methoxy-nicotinamide derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Stability Profiling of 6-Methoxy-Nicotinamide Derivatives

Executive Summary

This technical guide details the stability profile of 6-methoxy-nicotinamide (6-OMe-NAM) derivatives in aqueous and biological solutions. Designed for drug development professionals, this document synthesizes the physicochemical behavior of the 6-methoxy-3-pyridinecarboxamide moiety, focusing on its resistance to hydrolytic degradation compared to unsubstituted nicotinamide. We provide a self-validating experimental framework for stress testing, supported by mechanistic insights into the electronic effects of the 6-methoxy substituent.

Chemical Identity & Structural Logic

Molecule: 6-Methoxy-3-pyridinecarboxamide (e.g., JBSNF-000088) Core Function: Nicotinamide N-methyltransferase (NNMT) Inhibitor; NAD+ salvage pathway modulator.

The "Methoxy Effect" on Stability

To predict stability, one must understand the electronic environment of the pyridine ring.

  • Unsubstituted Nicotinamide (NAM): The C3-amide group is electron-withdrawing, making the ring electron-deficient. Conversely, the pyridine ring acts as an electron sink, making the amide carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions.

  • 6-Methoxy-Nicotinamide: The methoxy group at the C6 position exerts a dual effect:

    • Inductive Withdrawal (-I): Short-range electron withdrawal due to oxygen's electronegativity.

    • Resonance Donation (+R): The oxygen lone pair donates electron density into the

      
      -system. Crucially, this resonance contribution increases electron density at the C3 and N1 positions.
      

Impact: The +R effect dominates at the C3 position, rendering the amide carbonyl less electrophilic than in unsubstituted NAM. Consequently, 6-methoxy derivatives generally exhibit superior stability against base-catalyzed hydrolysis compared to their parent nicotinamide counterparts.

Degradation Mechanisms in Solution

The primary degradation pathway for 6-OMe-NAM in solution is the hydrolysis of the amide bond to form 6-methoxynicotinic acid. Secondary pathways include N-oxidation and photo-degradation.

Hydrolysis (pH Dependent)
  • Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water.

  • Neutral Conditions (pH 4–8): The molecule is most stable here. The hydrolysis rate is negligible at room temperature.

  • Basic Conditions (pH > 10): Direct nucleophilic attack by

    
     on the carbonyl carbon. While 6-OMe-NAM is more resistant than NAM, prolonged exposure to high pH will yield the carboxylate.
    
Diagram: Degradation Pathway

The following Graphviz diagram illustrates the conversion of the amide to the acid and the potential N-oxide impurity.

DegradationPathway Amide 6-Methoxy-Nicotinamide (Active API) Intermediate Tetrahedral Intermediate Amide->Intermediate + H2O / H+ or OH- NOxide N-Oxide Impurity (Oxidative Stress) Amide->NOxide H2O2 / Oxidation Acid 6-Methoxy-Nicotinic Acid (Primary Degradant) Intermediate->Acid - NH3

Caption: Primary hydrolytic degradation pathway of 6-methoxy-nicotinamide to its corresponding acid, and secondary oxidative pathway.

Experimental Protocol: Stability Profiling

This protocol is designed to be self-validating . The inclusion of a "Time Zero" (


) control and a reference standard (Nicotinamide) ensures that observed degradation is real and not an artifact of preparation.
Materials & Buffer Preparation
  • Stock Solution: Dissolve 6-OMe-NAM in DMSO to 10 mM (prevents solubility issues).

  • Buffers:

    • pH 1.2: 0.1 N HCl

    • pH 7.4: 50 mM Phosphate Buffer (PBS)

    • pH 10.0: 0.1 N NaOH (or Borate buffer)

    • Oxidative:[1] 3%

      
       in water.
      
Forced Degradation Workflow
  • Preparation: Dilute Stock Solution 1:100 into respective buffers (Final Conc: 100

    
    ).
    
  • Incubation: Store aliquots at elevated temperature (e.g.,

    
    ) to accelerate kinetics (Arrhenius principle).
    
  • Sampling: Pull samples at

    
     hours.
    
  • Quenching: Immediately neutralize acid/base samples to pH 7.0 and cool to

    
     to "freeze" the reaction.
    
  • Analysis: Inject onto HPLC.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 
    
    
    
    mm).
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Compatible with MS).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 265 nm (

    
     for nicotinamides).
    
  • Retention Logic: The Acid degradant is more polar (ionizes at pH 5) and will elute earlier than the parent Amide.

Diagram: Stability Testing Workflow

StabilityWorkflow Start Stock Prep (10mM in DMSO) Stress Stress Conditions (Acid, Base, Ox, Heat) Start->Stress Incubate Incubation (60°C for 48h) Stress->Incubate Quench Quench & Neutralize (Stop Reaction) Incubate->Quench Timepoints: 0, 4, 24h HPLC HPLC-UV/MS Analysis (Quantify Area %) Quench->HPLC Data Calculate k_obs (First Order Kinetics) HPLC->Data

Caption: Step-by-step workflow for forced degradation studies, ensuring reaction quenching before analysis.

Data Analysis & Interpretation

Stability data for amides typically follows Pseudo-First-Order Kinetics when water is in excess (buffered solution).

Calculation: Plot


 vs. Time (

).

  • Slope:

    
     (Observed rate constant).
    
  • Half-life (

    
    ): 
    
    
    
    .
Expected Results Table (Hypothetical Profile)
ConditionpHStressorExpected StabilityPrimary Degradant
Acidic 1.20.1 N HClModerate Degradation6-OMe-Nicotinic Acid
Neutral 7.4PBS, 60°CHigh Stability (<2% loss)None
Basic 10.00.1 N NaOHSlow Degradation6-OMe-Nicotinic Acid
Oxidative ~53% H2O2High StabilityN-Oxide (Trace)
Photolytic N/AUV LightVariable*Pyridine Ring Opening

*Note: Pyridines can be UV-sensitive. Protect samples from light during incubation.

Biological Stability (In Plasma)

While chemical stability is driven by pH, biological stability is driven by enzymes.

  • Plasma Stability: 6-OMe-NAM is relatively stable in plasma compared to esters, but it can be acted upon by specific amidases or metabolized by Aldehyde Oxidase (AOX).

  • NNMT Interaction: As an inhibitor, it binds to NNMT.[3][4][5] However, unlike Nicotinamide, it cannot be easily methylated at the pyridine nitrogen if the 6-methoxy group sterically or electronically hinders the active site approach, though it is designed to fit the pocket.

  • Key Consideration: In biological assays, ensure the buffer contains no esterase activity unless that is the variable being tested.

References

  • Nicotinamide Stability & Kinetics

    • Study on the hydrolysis kinetics of nicotinamide deriv
    • Source:

  • 6-Methoxy-Nicotinamide Pharmacology (NNMT)

    • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase.
    • Source:

  • Analytical Method Grounding

    • HPLC Methods for analysis of Nicotinamide and deriv
    • Source:

  • Regulatory Guidelines

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source:

Sources

Methodological & Application

Application Note: Synthesis of 6-Methoxy-2-methylnicotinamide from 6-Methoxy-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of 6-methoxy-2-methylnicotinamide, a valuable building block in medicinal chemistry, starting from its carboxylic acid precursor, 6-methoxy-2-methylnicotinic acid. Two primary, robust methods are presented: a modern amide coupling approach utilizing HATU as the activating agent, and a classic two-step method involving the formation of an acyl chloride intermediate. A third alternative enzymatic approach is also discussed. The rationale behind the choice of reagents and reaction conditions is thoroughly explained to provide a deeper understanding of the synthetic process. This guide is intended to equip researchers with the necessary information to confidently and successfully synthesize the target compound.

Introduction

Nicotinamide derivatives are a class of compounds with significant interest in the pharmaceutical and agrochemical industries. The specific compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. The efficient and reliable synthesis of this compound is therefore of considerable importance. This document outlines well-established and validated methods for the conversion of 6-methoxy-2-methylnicotinic acid to its corresponding primary amide.

Synthetic Strategies Overview

The conversion of a carboxylic acid to a primary amide can be achieved through several synthetic routes. The choice of method often depends on factors such as substrate reactivity, desired purity, scale of the reaction, and available reagents. Here, we present two of the most common and effective strategies.

Synthesis_Overview Precursor 6-Methoxy-2-methylnicotinic Acid Coupling Method 1: Direct Amide Coupling (HATU, Ammonia Source) Precursor->Coupling AcidChloride Method 2: Acyl Chloride Formation (Thionyl Chloride or Oxalyl Chloride) Precursor->AcidChloride Product This compound Coupling->Product Amidation Amidation with Ammonia AcidChloride->Amidation Amidation->Product

Caption: Overview of the primary synthetic routes from the acid precursor to the final amide product.

Method 1: Direct Amide Coupling using HATU

This method employs a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, fast reaction times, and suppression of side reactions, particularly racemization in chiral substrates.[1]

Causality and Experimental Choices
  • HATU as a Coupling Reagent: HATU is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate readily reacts with an amine nucleophile.[2] The formation of this active ester is rapid and generally proceeds with minimal side products.

  • Ammonia Source: For the synthesis of a primary amide, a source of ammonia is required. A solution of ammonia in an organic solvent like methanol or dioxane, or the use of ammonium chloride in the presence of a base, are common choices. Anhydrous conditions are preferable to prevent hydrolysis of the activated ester.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acid formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal for this reaction as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxy-2-methylnicotinic acid (1.0 eq).

  • Solvent Addition: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Ammonia Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ammonia in dioxane (2.0 M, 1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data Summary (Representative)
ReagentMolar Eq.Purpose
6-Methoxy-2-methylnicotinic acid1.0Starting material
HATU1.2Coupling agent
DIPEA2.5Non-nucleophilic base
Ammonia (2.0 M in dioxane)1.5Amine source for primary amide
Anhydrous DMF-Reaction solvent

Method 2: Synthesis via Acyl Chloride Intermediate

This is a classic and cost-effective two-step method. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with ammonia to form the amide.

Causality and Experimental Choices
  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation. They react with the carboxylic acid to form the highly electrophilic acyl chloride. A catalytic amount of DMF is often used with oxalyl chloride to facilitate the reaction.

  • Amidation: The resulting acyl chloride is highly reactive towards nucleophiles and will readily react with ammonia. Aqueous ammonium hydroxide is a convenient and effective source of ammonia for this step.

  • Solvent: The formation of the acyl chloride is typically performed in an inert aprotic solvent like dichloromethane (DCM) or toluene. The subsequent amidation can often be carried out in the same solvent or a biphasic system with water.

  • Temperature Control: The reaction of the acyl chloride with ammonia is exothermic and should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions.

Detailed Experimental Protocol

Step 1: Formation of 6-Methoxy-2-methylnicotinoyl chloride

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-methoxy-2-methylnicotinic acid (1.0 eq).

  • Solvent Addition: Suspend the acid in anhydrous DCM.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C. A catalytic amount of DMF (1-2 drops) can be added.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation of Acyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is often used in the next step without further purification.

Step 2: Amidation of 6-Methoxy-2-methylnicotinoyl chloride

  • Reaction Setup: Dissolve the crude acyl chloride from the previous step in an anhydrous solvent such as DCM or tetrahydrofuran (THF).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% solution).

  • Reaction: Stir the mixture vigorously at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Workup:

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, the layers can be separated, and the aqueous layer extracted with DCM.

    • The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Method 1.

Quantitative Data Summary (Representative)
Reagent (Step 1)Molar Eq.Purpose
6-Methoxy-2-methylnicotinic acid1.0Starting material
Thionyl Chloride1.5Chlorinating agent
Anhydrous DCM-Reaction solvent
Reagent (Step 2) Molar Eq. Purpose
6-Methoxy-2-methylnicotinoyl chloride1.0Reactive intermediate
Concentrated Ammonium HydroxideExcessAmmonia source
DCM or THF-Reaction solvent

Method 3: Alternative Approach - Enzymatic Synthesis

For a greener and more sustainable approach, enzymatic synthesis presents a viable alternative. Lipases, such as Novozym® 435 from Candida antarctica, have been shown to catalyze the amidation of nicotinic acid derivatives.[3] This method often proceeds under mild conditions and can exhibit high selectivity.

Conceptual Protocol
  • Reaction Setup: In a suitable vessel, dissolve the methyl ester of 6-methoxy-2-methylnicotinic acid and the amine source (e.g., isobutylamine as a proxy for ammonia delivery in some systems) in a solvent like tert-amyl alcohol.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435).

  • Reaction: The reaction is typically run in a shaker reactor or a continuous-flow microreactor at a controlled temperature (e.g., 50 °C) for a specified residence time or until completion.[3]

  • Workup and Purification: The enzyme can be recovered by filtration for reuse. The product is then isolated from the reaction mixture by solvent evaporation and purified using standard techniques.

This method is particularly advantageous for its environmental friendliness and the potential for high yields under mild conditions.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide functional group stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • HATU is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Ammonia solutions are corrosive and have a strong odor.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound from its acid precursor. The choice between the modern HATU coupling method and the traditional acyl chloride route will depend on the specific needs and resources of the laboratory. Both methods, when performed with care, are capable of producing the desired product in good yield and purity. The alternative enzymatic approach offers a green and sustainable option for this transformation.

References

  • Organic & Biomolecular Chemistry, 2022, DOI: 10.1039/d2ob00431a. (URL not available in search results)
  • WO 2018/116139 A1. (URL not available in search results)
  • Aapptec Peptides, Coupling Reagents. [Link][2]

  • Current Chemistry Letters, 2023, 12(1), 131-142. [Link][1]

  • BenchChem, Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (URL not available in search results)
  • Molecules, 2022, 27(5), 1698. [Link]

  • RSC Adv., 2024, 14, 1055-1064. [Link][3]

Sources

Application Notes and Protocols for Utilizing 6-Methoxy-2-methylnicotinamide as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers leveraging the 6-methoxy-2-methylnicotinamide scaffold in the design and development of novel kinase inhibitors. The protocols and insights provided herein are grounded in established biochemical principles and synthetic methodologies, offering a robust framework for lead discovery and optimization.

Introduction: The Promise of the Nicotinamide Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The ATP-binding site of kinases has been the focal point for the development of small molecule inhibitors. The nicotinamide scaffold, a key component of the essential cofactor NAD+, has emerged as a privileged structure in the design of kinase inhibitors due to its inherent ability to interact with the hinge region of the kinase ATP-binding pocket.

The this compound scaffold offers several advantageous features for kinase inhibitor design:

  • Hydrogen Bonding: The pyridine nitrogen and the amide group provide crucial hydrogen bond donor and acceptor capabilities, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

  • Structural Rigidity and Planarity: The aromatic nature of the pyridine ring provides a rigid core, which can reduce the entropic penalty upon binding to the target kinase.

  • Vectors for Chemical Elaboration: The methyl and methoxy groups at the 2- and 6-positions, respectively, as well as the amide nitrogen, offer synthetic handles for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The methoxy group, in particular, can influence solubility and metabolic stability.[1]

  • Favorable Physicochemical Properties: Nicotinamide-based compounds often exhibit drug-like properties, making them attractive starting points for medicinal chemistry campaigns.

This guide will detail the synthesis of this compound and its derivatives, provide step-by-step protocols for evaluating their inhibitory activity against key kinase targets, and discuss the structure-activity relationships that can guide lead optimization.

Synthesis of the this compound Scaffold and Derivatives

The synthesis of the this compound scaffold can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a representative synthetic route.

Synthesis of 6-Methoxy-2-methylnicotinic acid

The synthesis of the key intermediate, 6-methoxy-2-methylnicotinic acid, can be approached from 2-chloro-6-methylnicotinic acid.

Protocol 1: Synthesis of 6-Methoxy-2-methylnicotinic acid

  • Step 1: Synthesis of 2-Chloro-6-methylnicotinic acid. This can be achieved by heating 2-hydroxy-6-methylnicotinic acid with phosphorus oxychloride.[2]

  • Step 2: Methoxylation. To a solution of 2-chloro-6-methylnicotinic acid in a suitable solvent such as methanol, add a solution of sodium methoxide in methanol. The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 6-methoxy-2-methylnicotinic acid.

Amide Coupling to Generate this compound Derivatives

With the carboxylic acid in hand, a diverse library of amides can be generated through standard amide coupling procedures. This allows for the exploration of the chemical space around the amide moiety to optimize target engagement and cellular activity.

Protocol 2: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of 6-methoxy-2-methylnicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide). A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to facilitate the reaction. The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.

  • Addition of the Amine: The desired primary or secondary amine is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Caption: Synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assays

Biochemical assays are the first step in evaluating the inhibitory potential of newly synthesized compounds. These assays directly measure the effect of the compound on the enzymatic activity of the target kinase. Here, we provide protocols for two relevant kinase targets: p38α MAPK, a key player in inflammatory responses, and ALK5 (TGF-β type I receptor), which is implicated in fibrosis and cancer.

Rationale for Assay Design

A typical kinase assay involves incubating the kinase with its substrate and ATP, and then measuring the amount of product formed. Inhibitors are included in the reaction to determine their effect on this process. Key considerations in assay development include:

  • Choice of Readout Technology: Various methods can be used to detect kinase activity, including radiometric assays, fluorescence-based assays (e.g., FRET, fluorescence polarization), and luminescence-based assays (e.g., ADP-Glo™).[3]

  • Substrate Selection: The substrate can be a peptide or a full-length protein. The choice of substrate can influence the assay's sensitivity and relevance.

  • ATP Concentration: The concentration of ATP relative to its Km for the kinase is a critical parameter. Assays are often run at or near the Km of ATP to facilitate the identification of ATP-competitive inhibitors.

Protocol: p38α MAPK Inhibition Assay (Radiometric Format)

This protocol is adapted from commercially available kits and provides a robust method for measuring p38α MAPK activity.[4]

Materials:

  • Active p38α MAPK enzyme

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase assay buffer, the test compound at the desired concentration, and the active p38α MAPK enzyme.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATF2 substrate and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the ATF2 substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: ALK5 (TGF-βR1) Kinase Inhibition Assay (Luminescence-based, ADP-Glo™)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]

Materials:

  • Active ALK5 (TGFβR1) enzyme

  • Suitable peptide substrate for ALK5

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase-Glo™ Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Reaction Setup: In a white, opaque plate, add the kinase assay buffer, the test compound, and the active ALK5 enzyme.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Start the reaction by adding the peptide substrate and ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Convert the ADP to ATP and generate a luminescent signal by adding the Kinase-Glo™ Detection Reagent. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ values.

Caption: General workflow for in vitro kinase inhibition assays.

Cell-Based Assays for Evaluating Kinase Inhibitor Potency

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to engage its target within a living cell and modulate downstream signaling pathways.

Rationale for Cellular Assays

Cell-based assays are crucial for several reasons:

  • Cell Permeability: They determine if a compound can cross the cell membrane to reach its intracellular target.

  • Target Engagement: They confirm that the compound binds to the target kinase in a cellular environment.

  • Functional Consequences: They measure the impact of target inhibition on downstream signaling events and cellular phenotypes (e.g., proliferation, apoptosis).

Protocol: Western Blotting to Assess Inhibition of p38 MAPK Signaling

This protocol measures the phosphorylation status of a downstream substrate of p38 MAPK, such as MAPKAPK2 (MK2), to assess the cellular activity of the inhibitors.

Materials:

  • Cell line expressing p38 MAPK (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • Stimulant for the p38 MAPK pathway (e.g., anisomycin, UV radiation)

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Stimulation: Stimulate the p38 MAPK pathway by adding a stimulant (e.g., anisomycin) for a short duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MK2 and total MK2. A loading control like β-actin should also be probed.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-MK2 signal to the total MK2 signal. Determine the IC₅₀ for the inhibition of MK2 phosphorylation.

Protocol: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay assesses the effect of the kinase inhibitors on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound derivatives

  • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours) to allow for effects on proliferation.

  • Viability Measurement: Add the MTS or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's instructions.

  • Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides multiple points for chemical modification to improve potency, selectivity, and drug-like properties. A systematic exploration of the SAR is crucial for successful lead optimization.

Key Positions for Modification and Their Rationale
  • Amide (R-group): This is a primary vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket. Modifications here can significantly impact potency and selectivity. Introducing different aryl, heteroaryl, or aliphatic groups can probe for beneficial hydrophobic or hydrogen-bonding interactions.

  • 2-Methyl Group: This group can influence the orientation of the nicotinamide ring within the binding pocket. Small modifications, such as replacement with other small alkyl groups or hydrogen, can fine-tune binding affinity.

  • 6-Methoxy Group: The methoxy group can serve as a hydrogen bond acceptor and can also influence the electronic properties of the pyridine ring. Its replacement with other small, electron-donating or -withdrawing groups can modulate binding affinity and selectivity. Furthermore, this position can impact metabolic stability.

  • Pyridine Ring: Substitution at other positions on the pyridine ring (e.g., positions 4 and 5) can be explored to further optimize interactions with the kinase.

Interpreting SAR Data

The following table provides a hypothetical example of how SAR data for a series of this compound analogs might be presented and interpreted.

CompoundR (Amide)p38α IC₅₀ (nM)ALK5 IC₅₀ (nM)Cell Proliferation (GI₅₀, µM)
1 -H>10,000>10,000>50
2 -Phenyl500120015
3 -4-Fluorophenyl2508008
4 -3-Pyridyl15025005
5 -4-Morpholinophenyl805002

Interpretation:

  • Compound 1 (unsubstituted amide): The lack of activity highlights the importance of the R-group for target engagement.

  • Compound 2 (phenyl): The introduction of a phenyl group confers moderate activity, suggesting a beneficial hydrophobic interaction.

  • Compound 3 (4-fluorophenyl): The addition of a fluorine atom improves potency, potentially through favorable electronic interactions or by displacing water molecules.

  • Compound 4 (3-pyridyl): The pyridine nitrogen may be forming a beneficial hydrogen bond, leading to increased p38α potency but a loss of ALK5 activity, suggesting a path towards selectivity.

  • Compound 5 (4-morpholinophenyl): The morpholine group significantly enhances potency, likely by forming a hydrogen bond in a specific sub-pocket of the kinase. This also improves cellular activity, possibly due to improved physicochemical properties.

Bioisosteric Replacements

To improve pharmacokinetic properties such as metabolic stability, the amide bond can be replaced with bioisosteres.[7][8][9][10][11] Common amide bioisosteres include:

  • 1,2,3-Triazoles: These can be readily synthesized via "click" chemistry and can mimic the hydrogen bonding and steric properties of the amide bond.

  • Oxadiazoles and Thiadiazoles: These five-membered heterocycles can also serve as effective amide replacements.

  • Reversed Amides: Reversing the orientation of the amide bond can sometimes lead to improved metabolic stability and altered binding modes.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent drug-like properties and multiple points for chemical modification provide a rich platform for medicinal chemistry exploration. The protocols and strategies outlined in this document offer a comprehensive framework for synthesizing, evaluating, and optimizing compounds based on this versatile scaffold. By systematically applying these methodologies, researchers can accelerate the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • EP3162796A1. (2017). Method for producing 2-amino-6-methylnicotinic acid. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (2017, October 30). File:Nicotinamide to 2-chloronicotinonitrile.png. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres. Retrieved from [Link]

  • ACS Publications. (2020, July 20). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022, November 17). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • MDPI. (2022, December 29). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Drug Hunter. (2023, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
  • National Institutes of Health. (2020, July 20). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
  • Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • ResearchGate. (2022, August 6). Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product. Retrieved from [Link]

  • ResearchGate. (2022, May 2). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Retrieved from [Link]

Sources

Preparation of N-substituted 6-methoxy-2-methylnicotinamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-Substituted 6-Methoxy-2-methylnicotinamide Analogs

Executive Summary & Scientific Context

The this compound scaffold represents a privileged pharmacophore in modern drug discovery. The 2-methyl substituent introduces critical conformational constraints, often locking the amide moiety into a bioactive conformation orthogonal to the pyridine ring, while the 6-methoxy group modulates lipophilicity and serves as a hydrogen bond acceptor. This scaffold is increasingly relevant in the development of Nicotinamide N-methyltransferase (NNMT) inhibitors and allosteric modulators of nicotinic acetylcholine receptors (nAChRs).

This guide provides a validated, modular protocol for the synthesis of N-substituted analogs. Unlike generic procedures, this workflow addresses the specific steric challenges imposed by the ortho-methyl group and optimizes the nucleophilic aromatic substitution (


) to ensure high regioselectivity and yield.

Retrosynthetic Strategy

The synthesis is designed for modularity, allowing late-stage diversification of the amide nitrogen. We utilize a "Convergent Core" approach, where the functionalized pyridine acid is prepared first, followed by parallel amide couplings.

Retrosynthesis Target Target: N-Substituted This compound AmideBond Disconnection: Amide Coupling Target->AmideBond CoreAcid Core Intermediate: 6-Methoxy-2-methylnicotinic Acid AmideBond->CoreAcid  Late-Stage  Diversification Precursor Starting Material: Ethyl 6-chloro-2-methylnicotinate (CAS: 31163-12-9) CoreAcid->Precursor  1. S_NAr (OMe)  2. Hydrolysis

Figure 1: Retrosynthetic analysis emphasizing the convergent assembly of the core scaffold prior to library generation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (6-Methoxy-2-methylnicotinic Acid)

Objective: To convert commercially available ethyl 6-chloro-2-methylnicotinate into the active carboxylic acid via regioselective methoxylation.

Mechanism: Nucleophilic Aromatic Substitution (


) followed by Saponification.

Reagents:

  • Ethyl 6-chloro-2-methylnicotinate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvents: Methanol (anhydrous), THF, Water.

Step-by-Step Methodology:

  • Methoxylation (

    
    ): 
    
    • Charge a reaction vessel with ethyl 6-chloro-2-methylnicotinate (e.g., 5.0 g, 25.0 mmol) and anhydrous Methanol (50 mL).

    • Cool to 0°C under

      
       atmosphere.
      
    • Dropwise add NaOMe solution (25% in MeOH, 8.6 mL, 37.5 mmol). Critical: Exothermic addition; control temp <10°C to prevent side reactions.

    • Allow to warm to Room Temperature (RT) and reflux for 4–6 hours.

    • In-Process Control (IPC): Monitor by LC-MS. The chloride starting material (M+H ~200) should disappear, replaced by the methoxy-ester (M+H ~196).

    • Note: Transesterification may occur if the starting ester is ethyl; the product will likely be the methyl ester. This is acceptable as it will be hydrolyzed.

  • Saponification (Hydrolysis):

    • Once

      
       is complete, cool the mixture to RT.
      
    • Add THF (25 mL) and a solution of LiOH·H₂O (3.15 g, 75 mmol) in Water (25 mL).

    • Stir at 50°C for 2 hours.

    • IPC: Monitor for disappearance of the ester.

  • Workup & Isolation:

    • Concentrate under reduced pressure to remove MeOH/THF.

    • Dilute the aqueous residue with water (20 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities.

    • Acidify the aqueous layer to pH ~3.0 using 1M HCl. Caution: CO₂ evolution if carbonates present.

    • Extract the white precipitate with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
    • Yield: Expect 85–92% as a white solid.

Protocol B: Library Generation (Amide Coupling)

Objective: Coupling of the sterically hindered 2-methyl-nicotinic acid core with diverse amines.

Expert Insight: The 2-methyl group creates steric bulk around the C3-carboxyl. Standard coupling reagents (EDC/HOBt) often result in slow kinetics or incomplete conversion. We utilize HATU for its superior reactivity or the Acid Chloride method for unreactive anilines.

Method 1: HATU Activation (Standard for Primary/Secondary Amines)

Reagents:

  • 6-Methoxy-2-methylnicotinic acid (1.0 equiv)

  • Amine (

    
    ) (1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the acid (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol) and stir for 5 mins.

  • Add HATU (0.6 mmol). Observe: Solution typically turns yellow. Stir for 10 mins to form the activated ester.

  • Add the Amine (0.6 mmol).

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (remove unreacted acid), water, and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc) or Prep-HPLC.

Method 2: Ghosez’s Reagent / Oxalyl Chloride (For Weak Nucleophiles) Use this if HATU fails.

  • Convert acid to acid chloride using Oxalyl Chloride (1.5 equiv) + cat. DMF in DCM (1 hr, RT).

  • Concentrate to remove excess oxalyl chloride.

  • Redissolve in DCM and add Amine + Pyridine.

Data Presentation & Analysis

Table 1: Representative Yields and Analytical Data

EntryAmine TypeCoupling MethodYield (%)1H NMR Characteristic Signals (DMSO-d6)
1 BenzylamineHATU88%

8.85 (t, NH), 7.65 (d, Ar-H), 3.89 (s, OMe), 2.35 (s, Me)
2 AnilineHATU65%

10.2 (s, NH), 7.70 (d, Ar-H), 3.91 (s, OMe)
3 MorpholineHATU91%

7.60 (d, Ar-H), 3.90 (s, OMe), 3.5-3.7 (m, CH2)
4 2-Amino-pyridineAcid Chloride*72%

10.8 (s, NH), 8.35 (d, Pyr-H), 2.40 (s, Me)

*Method 2 required due to low nucleophilicity of 2-aminopyridine.

Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the reaction pathway, highlighting the critical intermediate transitions.

ReactionPathway SM Start: Ethyl 6-chloro-2-methylnicotinate Inter1 Intermediate 1: Meisenheimer Complex SM->Inter1 NaOMe, MeOH (S_NAr Addition) Prod1 Core Acid: 6-Methoxy-2-methylnicotinic acid Inter1->Prod1 1. Elimination (-Cl) 2. LiOH Hydrolysis Activated Activated Ester (O-At Complex) Prod1->Activated HATU, DIPEA (Activation) Final Final Product: Amide Analog Activated->Final R-NH2 (Aminolysis)

Figure 2: Mechanistic pathway from starting chloronicotinate to final amide, showing the activation step necessary to overcome steric hindrance.

Troubleshooting & Expert Tips

  • Regioselectivity: The starting material ethyl 6-chloro-2-methylnicotinate is specific. Using 2,6-dichloronicotinic acid as a cheaper alternative often leads to a mixture of 2-methoxy and 6-methoxy isomers, which are difficult to separate. Stick to the 2-methyl-6-chloro precursor.

  • Steric Hindrance: The 2-methyl group significantly hinders the C3 carbonyl. If the reaction stalls:

    • Switch solvent to DMA (Dimethylacetamide) and heat to 60°C.

    • Use HOAt as an additive if available, as the nitrogen in the pyridine ring of HOAt assists in proton transfer.

  • Purification: The 6-methoxy group makes the molecule more lipophilic than the corresponding hydroxy-pyridine (pyridone). Most analogs ionize well in ESI+ MS due to the pyridine nitrogen.

References

  • Scaffold Synthesis & S_NAr Methodology

    • Preparation of 6-methylnicotinic acid derivatives.[2][3][4][5][6] US Patent 4579953A. Link

    • Synthesis of 2-chloro-6-methylnicotinic acid intermediates. ChemicalBook Protocols. Link

  • Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Biological Applications (NNMT & Kinase)

    • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase (NNMT).[7][8] Journal of Medicinal Chemistry (2019).[1] Link[1]

    • Synthesis and Biological Evaluation of Nicotinamide Analogs. MDPI Molecules (2021). Link

Sources

Application Notes and Protocols for the Investigation of 6-Methoxy-2-methylnicotinamide in Metabolic Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and growing global health crisis. The discovery of novel therapeutic agents capable of modulating key metabolic pathways is of paramount importance. This document introduces 6-Methoxy-2-methylnicotinamide , a novel structural analog of endogenous nicotinamide metabolites, as a promising candidate for investigation in the context of metabolic disorders like type 2 diabetes. Due to its structural similarity to key players in cellular energy sensing and NAD+ metabolism, this compound is hypothesized to exert beneficial effects through the modulation of critical targets such as Nicotinamide N-methyltransferase (NNMT), Sirtuin 1 (SIRT1), and AMP-activated protein kinase (AMPK). This guide provides a comprehensive framework, including detailed experimental protocols and theoretical underpinnings, for the initial characterization and preclinical evaluation of this compound, designed for researchers and drug development professionals in the metabolic disease field.

Introduction: Targeting Cellular Metabolism

The prevalence of metabolic syndrome and its progression to type 2 diabetes mellitus (T2DM) necessitates the exploration of new therapeutic strategies.[1][2] Current treatments often have limitations, driving research towards novel molecular targets that can address the root causes of metabolic dysregulation.[3]

Key enzymatic pathways governing cellular energy homeostasis have emerged as high-value targets. Among these, the nicotinamide (a form of vitamin B3) metabolic network is critical. Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme in this pathway, catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (MNAM).[4] Elevated NNMT expression in liver and adipose tissue is strongly associated with obesity and insulin resistance.[1] Inhibition of NNMT is therefore a promising strategy to rebalance cellular metabolism.

Furthermore, the nicotinamide pathway directly fuels the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital cofactor for sirtuins (SIRTs), a class of protein deacetylases.[5] SIRT1, in particular, is a master metabolic regulator that enhances insulin sensitivity and mitochondrial function.[1][6] Compounds that can indirectly or directly boost SIRT1 activity hold significant therapeutic potential. A third critical node is AMP-activated protein kinase (AMPK), the cell's primary energy sensor, which, when activated, switches on catabolic processes to generate ATP.[7][8]

This compound is a novel small molecule whose structure suggests potential interactions with these interconnected pathways. This document outlines a logical, protocol-driven approach to systematically investigate its therapeutic potential.

Compound Profile and Handling

A thorough understanding of the test article's physicochemical properties is the foundation of reproducible biological research.

PropertyValueSource
IUPAC Name 6-methoxy-2-methylpyridine-3-carboxamidePubChem
CAS Number 1824114-08-0BLD Pharm[9]
Molecular Formula C₈H₁₀N₂O₂PubChem[10]
Molecular Weight 166.18 g/mol PubChem[10]
Protocol 1: Preparation of Stock Solutions

Rationale: Consistent and accurate compound concentration is critical for all downstream assays. Dimethyl sulfoxide (DMSO) is a standard solvent for initial solubilization of hydrophobic small molecules for in vitro use.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (e.g., Sigma-Aldrich D2650)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance and positive displacement pipettes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of this compound powder (e.g., 5 mg).

  • Add the appropriate volume of DMSO to achieve a high-concentration primary stock solution (e.g., 50 mM). For 5 mg of a 166.18 g/mol compound, this would be: (0.005 g / 166.18 g/mol ) / 0.050 mol/L = 0.000601 L = 601 µL DMSO

  • Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Store all aliquots at -20°C or -80°C, protected from light. A working stock can be kept at 4°C for short-term use (up to 1 week).[11]

Hypothesized Mechanisms of Action

Based on its chemical structure as a nicotinamide analog, this compound may act on one or more key metabolic regulatory nodes. The initial investigation should focus on testing these primary hypotheses.

G cluster_0 Hypothesized Pathways for this compound Compound This compound NNMT NNMT Inhibition Compound->NNMT Hypothesis 1 NAD ↑ NAD+/NADH Ratio Compound->NAD Hypothesis 2 (via NNMT inhibition) AMPK AMPK Activation Compound->AMPK Hypothesis 3 (Direct or Indirect) MNAM 1-Methylnicotinamide NNMT->MNAM SAH SAH NNMT->SAH Metabolic_Stress Reduced Metabolic Stress NNMT->Metabolic_Stress NAM Nicotinamide NAM->NNMT SAM SAM SAM->NNMT SIRT1 SIRT1 Activation PGC1a PGC-1α Activation SIRT1->PGC1a NAD->SIRT1 Mito Mitochondrial Biogenesis & Improved Insulin Sensitivity PGC1a->Mito Metabolic_Outputs ↑ Glucose Uptake ↑ Fatty Acid Oxidation ↓ Lipogenesis AMPK->Metabolic_Outputs Energy_Stress ↑ AMP/ATP Ratio Energy_Stress->AMPK

Caption: Hypothesized molecular targets and downstream effects of this compound.

Part I: In Vitro Evaluation Protocols

The initial phase of investigation involves cell-free and cell-based assays to determine the compound's primary mechanism of action and functional effects.

Protocol 2: NNMT Enzyme Inhibition Assay

Rationale: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of NNMT. A radiometric assay using a tritiated methyl donor ([³H]-SAM) is a highly sensitive and standard method.

G start Start prep_reagents Prepare Assay Buffer, Recombinant NNMT, Nicotinamide, [3H]-SAM start->prep_reagents add_compound Add serial dilutions of This compound or Vehicle (DMSO) to plate prep_reagents->add_compound add_enzyme Add NNMT and Nicotinamide add_compound->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate start_rxn Initiate reaction by adding [3H]-SAM pre_incubate->start_rxn incubate_rxn Incubate at 37°C for 60 min start_rxn->incubate_rxn stop_rxn Stop reaction (e.g., adding SAH) incubate_rxn->stop_rxn capture_product Capture methylated product on scintillation proximity assay (SPA) beads stop_rxn->capture_product read_plate Read plate on a scintillation counter (Counts Per Minute - CPM) capture_product->read_plate analyze Calculate % Inhibition and IC50 value read_plate->analyze end End analyze->end

Caption: Workflow for the NNMT radiometric enzyme inhibition assay.

Methodology:

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT).

  • Compound Plating: In a 96-well assay plate, perform a serial dilution of the this compound stock solution, typically from 100 µM down to low nM concentrations. Include vehicle control (DMSO) and a positive control inhibitor (e.g., bisubstrate analogs).

  • Enzyme/Substrate Addition: Add recombinant human NNMT enzyme and nicotinamide substrate to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • Reaction Incubation: Incubate for 60 minutes at 37°C.

  • Reaction Termination & Detection: Stop the reaction. In a scintillation proximity assay (SPA), the [³H]-methylated nicotinamide product is captured by beads that emit light when in proximity to the radiolabel.

  • Data Acquisition: Read the plate on a suitable microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to vehicle controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of AMPK and SIRT1 Pathway Activation

Rationale: This protocol assesses whether the compound modulates the phosphorylation state (activation) of AMPK and the expression levels of key downstream targets in relevant cell types, providing evidence of cellular pathway engagement.

Cell Lines:

  • HepG2 (Human Hepatoma): A model for liver metabolism.

  • C2C12 (Mouse Myoblasts): Differentiated into myotubes, they are a standard model for skeletal muscle glucose metabolism.

  • 3T3-L1 (Mouse Adipocytes): A model for fat cell biology and insulin action.

Methodology:

  • Cell Culture and Differentiation: Culture cells to ~80% confluency. For C2C12 and 3T3-L1, differentiate into myotubes and adipocytes, respectively, using established protocols.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a specified time (e.g., 2 hours for phosphorylation events, 24 hours for protein expression changes). Include vehicle (DMSO) and positive controls (e.g., Metformin or A-769662 for AMPK activation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize target protein signals to a loading control (e.g., β-actin or GAPDH). For phosphoproteins, normalize to the total protein level (e.g., p-AMPK/Total AMPK).

Key Antibodies:

Target Protein Significance
Phospho-AMPKα (Thr172) Direct marker of AMPK activation.[7]
Total AMPKα Normalization control for p-AMPK.
Phospho-ACC (Ser79) Downstream target of AMPK; phosphorylation indicates inhibition of fatty acid synthesis.[12]
Total ACC Normalization control for p-ACC.
SIRT1 Assess changes in total protein expression.
PGC-1α A key downstream target of both AMPK and SIRT1, master regulator of mitochondrial biogenesis.

| β-actin or GAPDH | Loading control to ensure equal protein loading. |

Protocol 4: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes

Rationale: A critical functional outcome for an anti-diabetic agent is the ability to increase glucose uptake into peripheral tissues like skeletal muscle. This assay uses a fluorescent glucose analog (2-NBDG) to quantify this effect.

G start Start seed_cells Seed C2C12 cells in 96-well plate start->seed_cells differentiate Differentiate to myotubes (4-6 days) seed_cells->differentiate serum_starve Serum starve cells in KRPH buffer (2 hours) differentiate->serum_starve treat_compound Treat with this compound (or controls) for 30-60 min serum_starve->treat_compound add_2nbdg Add 2-NBDG (fluorescent glucose analog) and Insulin (positive control) treat_compound->add_2nbdg incubate_uptake Incubate for 30 min to allow uptake add_2nbdg->incubate_uptake wash_cells Wash cells 3x with cold PBS to remove extracellular 2-NBDG incubate_uptake->wash_cells read_fluorescence Read fluorescence on a plate reader (Ex/Em ~485/535 nm) wash_cells->read_fluorescence analyze Normalize fluorescence to vehicle control and calculate fold change read_fluorescence->analyze end End analyze->end

Caption: Workflow for the 2-NBDG fluorescent glucose uptake assay.

Methodology:

  • Cell Seeding and Differentiation: Seed C2C12 myoblasts in a black, clear-bottom 96-well plate and differentiate them into myotubes.

  • Serum Starvation: Gently wash the myotubes and incubate them in serum-free medium or Krebs-Ringer Phosphate Hepes (KRPH) buffer for 2-4 hours to establish a basal state.

  • Compound Incubation: Treat the cells with this compound at various concentrations. Include a vehicle control, an insulin positive control (e.g., 100 nM), and a metformin positive control.

  • Glucose Uptake: Add the fluorescent glucose analog 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Termination and Wash: Stop the uptake by washing the cells multiple times with ice-cold PBS to remove any extracellular 2-NBDG.

  • Fluorescence Measurement: Read the plate on a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis: Background-subtract the fluorescence readings. Express the data as a fold increase over the vehicle-treated control group.

Part II: In Vivo Preclinical Evaluation

Promising in vitro data warrants progression to a preclinical animal model to assess efficacy, pharmacokinetics, and safety in a whole-organism context.

Protocol 5: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Rationale: The C57BL/6J mouse fed a high-fat diet (HFD) is the most widely used and validated model of diet-induced obesity and insulin resistance, closely mimicking the human condition.

Study Design:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Place mice on a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A chow-fed control group should be maintained.

  • Group Allocation: Randomize HFD-fed mice into treatment groups (n=8-12 per group) based on body weight and fasting glucose:

    • HFD + Vehicle (e.g., 0.5% methylcellulose)

    • HFD + Positive Control (e.g., Metformin, 250 mg/kg/day)

    • HFD + this compound (Low Dose, e.g., 10 mg/kg/day)

    • HFD + this compound (High Dose, e.g., 50 mg/kg/day)

  • Dosing: Administer compounds daily via oral gavage for 4-8 weeks.

  • Monitoring:

    • Weekly: Body weight, food intake.

    • Bi-weekly: Fasting blood glucose (tail vein).

    • Specific Timepoints: Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.

G start Start: C57BL/6J mice (6 weeks old) hfd High-Fat Diet Induction (8-12 Weeks) start->hfd t0 randomize Randomize into Treatment Groups hfd->randomize dosing_start Start Daily Dosing (4-8 Weeks) randomize->dosing_start ogtt Week 4: Oral Glucose Tolerance Test (OGTT) dosing_start->ogtt itt Week 6: Insulin Tolerance Test (ITT) ogtt->itt end_study End of Study: Terminal Bleed & Tissue Collection itt->end_study t1 t2 t3 t4 t5

Sources

Design and Application of Bis-Substrate NNMT Inhibitors Featuring a Nicotinamide Moiety: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Metabolic Modulator

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in a range of human diseases, including metabolic disorders and various cancers.[1][2] This enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM) using S-adenosylmethionine (SAM) as the methyl donor.[3] The overexpression of NNMT has been linked to conditions such as diabetes, obesity, and several types of cancer.[4][3] Consequently, the development of potent and selective NNMT inhibitors is a key focus in modern drug discovery.[1][5]

This technical guide provides an in-depth overview of the design, synthesis, and evaluation of a promising class of NNMT inhibitors: bis-substrate analogs that contain a nicotinamide moiety. These inhibitors are designed to simultaneously occupy both the nicotinamide and SAM binding sites of the enzyme, offering the potential for high potency and selectivity.[6] We will explore the rationale behind this design strategy, provide detailed protocols for their synthesis and evaluation, and discuss the interpretation of the resulting data.

The Rationale for Bis-Substrate Inhibition: Mimicking the Transition State

The enzymatic reaction catalyzed by NNMT proceeds through a ternary complex where both SAM and nicotinamide are bound within the active site. A bis-substrate inhibitor is a single molecule designed to mimic this ternary complex, effectively tethering a nicotinamide analog to a SAM analog.[7][8] This approach is powerful because it leverages the binding energies of both substrates to achieve high-affinity inhibition.[6]

A key element in the design of these inhibitors is the linker connecting the nicotinamide and SAM-like moieties. The geometry and length of this linker are critical for correctly positioning the two recognition elements within the NNMT active site.[3] Structure-based design, often guided by X-ray co-crystal structures of NNMT, is instrumental in optimizing these linkers to mimic the transition state of the methyl transfer reaction.[3][9] For instance, the use of an alkynyl linker has been shown to effectively mimic the linear geometry of the transition state, leading to subnanomolar inhibitors.[3]

Bis-Substrate_Inhibitor_Binding cluster_NNMT NNMT Active Site cluster_Inhibitor Bis-Substrate Inhibitor SAM_Pocket SAM Binding Pocket NAM_Pocket Nicotinamide Binding Pocket SAM_Analog SAM Analog Moiety SAM_Analog->SAM_Pocket Binds to Linker Transition-State Mimicking Linker SAM_Analog->Linker NAM_Moiety Nicotinamide Moiety Linker->NAM_Moiety NAM_Moiety->NAM_Pocket Binds to

Caption: Binding model of a bis-substrate NNMT inhibitor.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of bis-substrate NNMT inhibitors containing a nicotinamide moiety. These protocols are designed to be self-validating by including key checkpoints and expected outcomes.

Protocol 1: Synthesis of a Representative Alkene-Linked Bis-Substrate NNMT Inhibitor

This protocol is based on a modular synthetic strategy that allows for the convenient synthesis of a variety of bis-substrate analogs.[10]

Objective: To synthesize a bis-substrate NNMT inhibitor by covalently linking an adenosine-derived amine with a nicotinamide-mimicking aldehyde via a sequential double reductive amination process.

Materials:

  • Known adenosine amine building block

  • Appropriate L-Asp-derived aldehyde building block

  • Nicotinamide-mimicking aldehyde (e.g., a phenylpropenaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Step 1: First Reductive Amination.

    • Dissolve the adenosine amine building block (1 equivalent) and the L-Asp-derived aldehyde building block (1.1 equivalents) in DCE.

    • Add STAB (1.5 equivalents) portion-wise to the stirring solution at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the intermediate by silica gel chromatography.

  • Step 2: Second Reductive Amination.

    • Dissolve the purified intermediate from Step 1 (1 equivalent) and the nicotinamide-mimicking aldehyde (1.1 equivalents) in DCE.

    • Add STAB (1.5 equivalents) and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-6 hours).

    • Work up the reaction as described in Step 1.

    • Purify the fully protected bis-substrate inhibitor by silica gel chromatography.

  • Step 3: Global Deprotection.

    • Dissolve the purified product from Step 2 in a solution of TFA and water (e.g., 95:5 v/v).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA.

    • Purify the final bis-substrate inhibitor by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected molecular weight should be observed in the HRMS data, and the NMR spectra should be consistent with the proposed structure.

Protocol 2: In Vitro NNMT Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of synthesized compounds against recombinant human NNMT.[11][12]

Objective: To measure the concentration-dependent inhibition of NNMT activity by a test compound.

Materials:

  • Recombinant human NNMT enzyme

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • SAH hydrolase

  • Thiol-detecting probe (e.g., ThioGlo™)

  • Test compounds dissolved in DMSO

  • 384-well black microplate

  • Plate reader capable of fluorescence detection (Ex/Em = 392/482 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution of the test compound in NNMT Assay Buffer.

    • Prepare a reaction mixture containing NNMT enzyme, SAH hydrolase, and the thiol-detecting probe in NNMT Assay Buffer.

    • Prepare substrate solutions of SAM and nicotinamide in NNMT Assay Buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.

    • Add the NNMT reaction mixture (e.g., 10 µL) to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide (e.g., 5 µL) to all wells.

    • Immediately begin monitoring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: Include positive controls (known NNMT inhibitors) and negative controls (DMSO vehicle) in each assay plate. The Z'-factor for the assay should be calculated to ensure its robustness for screening.

Protocol 3: Cell-Based NNMT Inhibition Assay

This protocol is designed to assess the ability of the inhibitors to engage NNMT within a cellular context.[8][9]

Objective: To determine the cellular potency of NNMT inhibitors by measuring their effect on cell proliferation in a cancer cell line with high NNMT expression.

Materials:

  • Human cancer cell line with high NNMT expression (e.g., HSC-2 oral cancer cells)[8][9]

  • Appropriate cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear or white-walled cell culture plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • At the end of the incubation period, measure cell viability using a chosen cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the DMSO-treated control cells (100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Validation: It is crucial to confirm that the observed effect on cell proliferation is due to NNMT inhibition and not off-target cytotoxicity. This can be further investigated using target engagement assays or by observing changes in the levels of NNMT-related metabolites.

Experimental_Workflow Design Inhibitor Design (Structure-Based) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assay (Enzyme Inhibition, IC50) Purification->In_Vitro Cell_Based Cell-Based Assay (Cell Proliferation, GI50) In_Vitro->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement In_Vivo In Vivo Studies (PK/PD, Efficacy) Optimization->In_Vivo

Caption: Experimental workflow for NNMT inhibitor development.

Data Presentation and Interpretation

The data generated from these protocols should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Structure-Activity Relationship of Bis-Substrate NNMT Inhibitors

Compound IDR¹ Group (Nicotinamide Mimic)Linker ModificationNNMT IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 NicotinamideAlkene14 ± 1.5[6]>50
2 NaphthaleneAlkene1.41[8]21[8]
NS1 NicotinamideAlkyne<1[3]Not Reported
II559 Modified NicotinamidePropargyl1.2 (Ki)[13][14]0.15[14]
II802 Modified NicotinamidePropargyl1.6 (Ki)[13][14]0.15[14]

Interpretation:

  • Enzymatic Potency (IC₅₀): A lower IC₅₀ value indicates a more potent inhibitor of the NNMT enzyme. The SAR table can reveal which modifications to the nicotinamide mimic or the linker lead to improved potency. For example, replacing the nicotinamide with a naphthalene moiety can significantly increase activity, likely due to enhanced π-π stacking interactions in the active site.[9]

  • Cellular Potency (GI₅₀): The GI₅₀ value reflects the inhibitor's ability to affect cell proliferation. A significant drop-off between enzymatic and cellular potency may indicate poor cell permeability or rapid metabolism of the inhibitor.[15] Compounds with low nanomolar enzymatic activity and sub-micromolar cellular activity are considered promising leads for further development.[14]

  • Selectivity: It is crucial to assess the selectivity of potent NNMT inhibitors against other methyltransferases to minimize off-target effects.[16][17][18] This is typically done by screening the inhibitors against a panel of related enzymes.[17][19]

Conclusion and Future Directions

The design of bis-substrate inhibitors containing a nicotinamide moiety represents a highly effective strategy for developing potent and selective NNMT inhibitors.[6][7] The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize and evaluate these compounds. Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and on exploring their therapeutic potential in a wider range of disease models.[15] The continued development of these targeted therapies holds great promise for addressing the unmet medical needs associated with NNMT overexpression.

References

  • Neelakantan, H., et al. (2019). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 62(23), 10838–10848. [Link]

  • van Haren, M. J., et al. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 16(1), 103-111. [Link]

  • Liu, F., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(3), 1234–1246. [Link]

  • van Haren, M. J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry, 64(17), 13035–13050. [Link]

  • Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1356534. [Link]

  • Li, F., et al. (2017). Discovery of Bisubstrate Inhibitors for Protein N-Terminal Methyltransferase 1. Journal of Medicinal Chemistry, 60(17), 7525–7536. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6645–6661. [Link]

  • Gao, Y., et al. (2023). Exploring NNMT: from metabolic pathways to therapeutic targets. Archives of Pharmacal Research, 47(12), 893-913. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6645–6661. [Link]

  • Assay Genie. (2019). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • Martin, N. I., et al. (2015). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical Chemistry, 87(15), 7938–7944. [Link]

  • Li, F., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11458–11472. [Link]

  • Zheng, W., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Chemical Biology, 2(4), 1039-1051. [Link]

  • Park, J., et al. (2024). Exploring NNMT: from metabolic pathways to therapeutic targets. Archives of Pharmacal Research, 47(12), 893-913. [Link]

  • Kannt, A., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(18), 6046–6060. [Link]

  • Zheng, W., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Chemical Biology, 2(4), 1039-1051. [Link]

  • Li, Y., et al. (2024). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. International Journal of Molecular Sciences, 25(11), 5919. [Link]

  • Li, F., et al. (2023). Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11458–11472. [Link]

  • Copeland, R. A., et al. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, 117(8), 5638–5662. [Link]

  • Liu, F., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(3), 1234–1246. [Link]

  • Copeland, R. A., et al. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, 117(8), 5638–5662. [Link]

  • van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Trends in Pharmacological Sciences, 42(11), 934-945. [Link]

  • Li, F., et al. (2016). Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D. ACS Chemical Biology, 11(11), 3073–3083. [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 6-Methoxy-2-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-2-methylnicotinamide is a pyridine carboxamide derivative of interest in pharmaceutical development. The purity of such compounds is paramount to ensure safety, efficacy, and stability in final drug formulations. Recrystallization is a robust and widely employed technique for the purification of solid crystalline compounds, capable of removing impurities and yielding high-purity materials.

The success of recrystallization is critically dependent on the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for maximum recovery of the purified solid. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to systematically select and optimize a solvent system for the recrystallization of this compound.

Theoretical Framework for Solvent Selection

The cornerstone of a successful recrystallization is a solvent that allows the compound of interest to be fully dissolved when hot, but sparingly soluble when cold.[1] This differential solubility is the primary driver of the purification process. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, impurities remain in the solution or are removed beforehand.

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Solubilizing Power at Elevated Temperatures: The solvent must dissolve the compound completely at or near its boiling point.

  • Low Solubilizing Power at Low Temperatures: The solvent should afford poor solubility for the compound at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solute melts before dissolving. A relatively low boiling point (<100-120°C) also facilitates easy removal from the final crystals.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Volatility and Safety: The solvent should be volatile enough to be easily removed by drying, and its toxicity and flammability should be considered for safe handling.

When a single solvent does not meet these criteria, a mixed-solvent system is often employed. This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.

Physicochemical Profile of this compound

Understanding the molecular structure of this compound is essential for predicting its solubility behavior.

  • Structure: The molecule contains a pyridine ring, a primary amide group (-CONH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃).

  • Polarity and Hydrogen Bonding: The amide and methoxy groups, along with the pyridine nitrogen, are polar and capable of forming hydrogen bonds. The amide group is a particularly strong hydrogen bond donor and acceptor. This suggests that polar protic solvents (like alcohols and water) and polar aprotic solvents (like acetone) may be effective.

  • Inference from Analogues: While specific solubility data for this compound is not widely published, data from related nicotinamide derivatives can be instructive. For instance, 6-methylnicotinamide is reported to be soluble in water (50 mg/mL).[2][3] The addition of a methoxy group may slightly alter this polarity. Similarly, various pyridine carboxamide derivatives have been successfully recrystallized from solvents like DMF or using solvent/anti-solvent pairs.[4]

Table 1: Estimated Physicochemical Properties of this compound

PropertyValue / Analysis
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Predicted Polarity Moderately polar. The amide and methoxy functionalities suggest good solubility in polar solvents.
Hydrogen Bonding Contains both hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine N, methoxy O).
Structural Analogues 6-methylnicotinamide (CAS 6960-22-1)[2][5][6], 2-methylnicotinamide (CAS 58539-65-4)[7]. These related compounds can provide clues to solubility. For example, 6-methylnicotinamide has a melting point of 197-199 °C.[2]

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to identify suitable single or mixed-solvent systems.

Materials:

  • Crude this compound (~50 mg per test)

  • Test tubes or small vials (e.g., 13x100 mm)

  • Heating block or sand bath

  • Vortex mixer

  • Graduated pipettes or syringes

  • A selection of candidate solvents (see Table 2)

Procedure:

  • Place approximately 50 mg of the crude compound into a test tube.

  • Add the candidate solvent dropwise (e.g., 0.2 mL increments) at room temperature, vortexing after each addition. Record if the solid dissolves completely. Stop after adding ~3 mL if the solid has not dissolved.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding small portions of the hot solvent until the solid dissolves completely.

  • Once a clear, hot solution is obtained, allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce further crystallization.

  • Record all observations in a table similar to Table 2.

Table 2: Solvent Screening Data Log

SolventPolarity IndexBoiling Point (°C)Solubility at Room Temp. (Insoluble/Slight/Soluble)Solubility at Reflux (Insoluble/Slight/Soluble)Crystal Formation upon Cooling (None/Poor/Good/Excellent)Notes (e.g., color, oiling out)
Water10.2100
Ethanol5.278
Isopropanol4.382
Acetone5.156
Ethyl Acetate4.477
Acetonitrile6.282
Toluene2.4111
Heptane0.198

Workflow for Solvent System Selection & Optimization

The data from the solvent screening table guides the selection of the final recrystallization method. The following workflow provides a logical path from initial screening to a finalized protocol.

Solvent_Selection_Workflow start Start: Crude this compound screen Perform Solvent Screening (Table 2) start->screen eval_single Evaluate Single Solvents: Is there a solvent with low RT solubility and high reflux solubility? screen->eval_single single_solvent_yes YES eval_single->single_solvent_yes Yes protocol_single Develop Single-Solvent Recrystallization Protocol eval_single->protocol_single single_solvent_no NO eval_single->single_solvent_no No select_pair Select Miscible Solvent/Anti-Solvent Pair: 1. 'Good' Solvent (dissolves compound well) 2. 'Anti-Solvent' (compound is insoluble) eval_single->select_pair finish Purified Crystalline Product protocol_single->finish protocol_mixed Develop Mixed-Solvent Recrystallization Protocol select_pair->protocol_mixed protocol_mixed->finish

Caption: Workflow for selecting an optimal recrystallization system.

Protocol for Mixed-Solvent Recrystallization: If the screening reveals no ideal single solvent, but identifies a "good" solvent (high solubility) and a miscible "anti-solvent" (low solubility), proceed as follows:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While maintaining the heat, add the "anti-solvent" dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals via vacuum filtration.

General Recrystallization Protocol (Scale-Up)

Once an optimal solvent or system is identified, the following general procedure can be applied for larger quantities.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the selected solvent (or "good" solvent for a mixed system) and a boiling chip. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of solvent necessary to achieve a clear, saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

  • Oiling Out: If the compound melts in the hot solvent instead of dissolving, it may form an oil. This often occurs if the solvent's boiling point is higher than the compound's melting point. Solution: Lower the temperature and add more solvent, or select a solvent with a lower boiling point.

  • No Crystals Form: If crystallization does not occur upon cooling, the solution may be too dilute or supersaturated. Solutions:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a "seed crystal" of the pure compound.

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

  • Low Recovery: This can be caused by using too much solvent, cooling too quickly, or incomplete crystallization. Solution: Ensure the minimum amount of hot solvent is used. For the mother liquor, consider evaporating some solvent to recover a second crop of crystals, which can be assessed for purity.

Conclusion

A systematic and logical approach to solvent selection is fundamental to developing a robust and efficient recrystallization protocol for this compound. By analyzing the physicochemical properties of the target molecule and conducting a methodical solvent screen, researchers can confidently identify an optimal single-solvent or mixed-solvent system. The protocols and workflow detailed in this note provide a self-validating framework to achieve high-purity material, a critical step in the drug development process.

References

  • Pipzine Chemicals. (n.d.). 6-methoxy-N2-methylpyridine-2,3-diamine. Retrieved from [Link]

  • Wikipedia. (2024). 6-Methylnicotine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-N-(2-phenylethyl)pyridine-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylnicotinamide. Retrieved from [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives....
  • Taylor & Francis. (2018). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives....

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methoxy-2-methylnicotinamide Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIC-6M-2M-COUPLING Subject: Yield Improvement for Sterically Hindered Nicotinic Acid Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemical Challenge

The synthesis of 6-methoxy-2-methylnicotinamide (or its derivatives via amide coupling) presents a classic "Push-Pull-Block" challenge in heterocyclic chemistry.

  • The Block (Sterics): The 2-methyl group is ortho to the C3-carboxylic acid. This creates significant steric occlusion, preventing the approach of bulky nucleophiles and hindering the formation of the tetrahedral intermediate required for amide bond formation.

  • The Push (Electronics): The 6-methoxy group is an electron-donating group (EDG). While it makes the pyridine ring more electron-rich, it renders the C3-carbonyl carbon less electrophilic compared to unsubstituted nicotinic acid, further slowing the reaction.

  • The Risk (Instability): The 6-methoxy moiety is susceptible to acid-mediated hydrolysis (demethylation), which converts the pyridine to a 2-pyridone byproduct. Standard acid chloride formation using Thionyl Chloride (

    
    ) often generates enough HCl to trigger this degradation.
    

Recommendation: Abandon standard carbodiimide couplings (EDC/NHS) immediately. Move to Propylphosphonic Anhydride (T3P) for general optimization, or Ghosez’s Reagent for difficult, non-nucleophilic amines.

Diagnostic Guide: Why is your reaction failing?

Use this Q&A section to identify the specific failure mode of your current protocol.

Q1: My conversion is stalled at <40% even after 24 hours. I am using EDC/HOBt.

  • Diagnosis: Steric failure. The active ester formed by HOBt is too bulky to be attacked effectively by the amine due to the adjacent 2-methyl group.

  • Fix: Switch to T3P (50% in EtOAc/DMF) . T3P forms a mixed anhydride that is less sterically demanding and highly activated.

Q2: I see high conversion, but my isolated yield is low. NMR shows a new peak at


 6.5-7.0 ppm (pyridone-like). 
  • Diagnosis: Acid-mediated demethylation. If you used

    
     or oxalyl chloride without buffering, the HCl byproduct cleaved the 6-methoxy ether.
    
  • Fix: Use Ghosez’s Reagent to generate the acid chloride under strictly neutral conditions, or use T3P which requires a base (Pyridine/DIPEA) that buffers the system.

Q3: My amine is electron-deficient (e.g., an aniline or sulfonamide). T3P is sluggish.

  • Diagnosis: Nucleophilic starvation. The amine is too weak to attack the T3P-activated intermediate.

  • Fix: You need the "Nuclear Option"—an Acid Chloride. However, to avoid demethylation, you must generate it using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: General synthesis, chiral amines, and scale-up.[1]

Mechanism: T3P acts as a cyclic anhydride. Upon reaction with the carboxylic acid, it releases a propanephosphonic acid byproduct that is water-soluble, simplifying workup.

Materials:

  • 6-Methoxy-2-methylnicotinic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often works better than DIPEA with T3P due to specific catalytic effects.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Tip: If conversion is slow, heat to 50°C. T3P is thermally stable.

  • Workup: Quench with water. Wash organic layer with 0.5 M NaHCO3, then water, then brine. The phosphorus byproducts wash away in the aqueous phase.

Protocol B: The "Heavy Lifter" (Ghosez’s Reagent)

Best for: Sterically hindered amines, anilines, or when T3P fails.

Mechanism: Ghosez’s reagent converts the acid to the acid chloride neutrally, producing only an amide byproduct that is easily removed.

Materials:

  • 6-Methoxy-2-methylnicotinic acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 - 1.2 equiv)

  • Amine (1.1 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: Dry DCM or THF.

Step-by-Step:

  • Activation: Dissolve the nicotinic acid in dry DCM under

    
    .
    
  • Chlorination: Add Ghosez’s reagent dropwise at RT. Stir for 1-2 hours.

    • Check: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). Ensure acid is consumed.

  • Coupling: Cool the solution to 0°C. Add the Amine followed by the Base.

  • Completion: Stir at RT for 1-2 hours.

  • Workup: Standard aqueous wash (NaHCO3/Brine).

Data & Visualizations

Comparative Analysis of Coupling Agents
FeatureEDC/HOBtHATUT3PGhosez's Reagent
Steric Tolerance LowMediumHigh Very High
Acid Sensitivity GoodGoodExcellent Excellent (Neutral)
Epimerization High RiskMedium RiskLowest Risk Medium Risk
Workup Urea removal difficultPF6 salts difficultWater Soluble Easy
Cost/Scale LowHighModerate High
Troubleshooting Decision Tree

CouplingLogic Start Start: 6-Methoxy-2-methylnicotinic Acid CheckAmine Is the Amine Nucleophilic? Start->CheckAmine WeakNuc Weak Nucleophile (Aniline, Sulfonamide) CheckAmine->WeakNuc No StrongNuc Strong Nucleophile (Alkyl amine) CheckAmine->StrongNuc Yes UseGhosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) WeakNuc->UseGhosez Force Reaction CheckSterics Is the Amine Bulky? StrongNuc->CheckSterics UseT3P Protocol A: T3P + Pyridine (Low Epimerization) CheckSterics->UseT3P No CheckSterics->UseGhosez Yes (Tertiary/Branched)

Caption: Decision matrix for selecting the optimal coupling reagent based on amine nucleophilicity and steric hindrance.

References

  • Dunetz, J. R., et al. (2016).[2][3][4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Dunetz, J. R., et al. (2011).[1][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Ghosez, L., et al. (1979).[6] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides." Organic Syntheses. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Resolving O-methylation vs N-methylation side reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Resolving O- vs. N-Methylation in 2-Hydroxypyridine Systems

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Triage & Diagnostic

User Issue: "I am trying to methylate 2-hydroxypyridine (or a substituted analog). I need one specific isomer, but I am getting a mixture or the wrong regiochemistry."

Root Cause Analysis: 2-Hydroxypyridines exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2] The nitrogen atom (soft nucleophile) and the oxygen atom (hard nucleophile) are both reactive. The regioselectivity is dictated by the interplay of Solvent Polarity , Counter-cation Hardness , and Steric Hindrance .

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct experimental conditions for your target isomer.

G Start START: Target Isomer? TargetN Target: N-Methyl (2-Pyridone) Start->TargetN TargetO Target: O-Methyl (2-Methoxypyridine) Start->TargetO CondN Condition Check: Is the 6-position blocked? TargetN->CondN CondO Reagent Selection TargetO->CondO BlockNo No Steric Bulk (Standard) CondN->BlockNo Clean BlockYes Yes (e.g., -Cl, -Me) (Steric Hindrance) CondN->BlockYes Difficult ProtoN1 Protocol A: Thermodynamic Control (NaH or Cs2CO3 / DMF) BlockNo->ProtoN1 ProtoN2 Protocol A (Modified): Higher Temp + Cs2CO3 BlockYes->ProtoN2 ProtoO1 Protocol B: Kinetic/Chelation Control (Ag2CO3 / Toluene or CHCl3) CondO->ProtoO1 MeI / Alkyl Halide ProtoO2 Alternative: Mitsunobu Reaction (Complex Alcohols) CondO->ProtoO2 Alcohol Source

Figure 1: Decision tree for selecting alkylation conditions based on target regiochemistry.

The Knowledge Base (Mechanistic Insight)

To control the reaction, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters and the coordination environment of the nucleophile.

The "Cesium Effect" (N-Selective)
  • Mechanism: In polar aprotic solvents (DMF, DMSO), alkali metal salts (Na, K, Cs) dissociate well. The N- anion is the softer nucleophile compared to O-.

  • Why it works: Under thermodynamic control, the reaction favors the formation of the N-methyl-2-pyridone , which retains the aromaticity of the amide-like system and is generally more stable (approx. 0.3 kcal/mol difference, but significantly higher in polar solvents due to dipole stabilization) [1, 5]. Cesium Carbonate is particularly effective because the large Cs+ cation forms a loose ion pair ("naked anion"), increasing nucleophilicity while minimizing coordination to the Oxygen [4, 5].

The "Silver Salt" Rule (O-Selective)
  • Mechanism: When Silver Carbonate (Ag₂CO₃) is used in non-polar solvents (Benzene, Toluene, CHCl₃), the reaction outcome flips.

  • Why it works: The Silver cation (Ag⁺) is a soft Lewis acid that coordinates strongly to the Nitrogen lone pair (soft base). This coordination effectively "blocks" the nitrogen site and forces the electrophile to attack the available Oxygen atom. This is a classic example of chelation-controlled regioselectivity [7, 8].

Troubleshooting Scenarios
Scenario A: "I used K₂CO₃ in Acetone and got a 60:40 mixture."
  • Diagnosis: Acetone is not polar enough to fully dissociate the ion pair, and K₂CO₃ is a weak base for this specific tautomeric shift compared to Cs₂CO₃ or NaH.

  • Fix: Switch to Protocol A . Use DMF (High Dielectric Constant) to stabilize the N-alkylated transition state. Upgrade the base to Cs₂CO₃ or NaH.

Scenario B: "I need the O-methyl product, but I keep getting N-methyl."
  • Diagnosis: You are likely using a polar solvent or an alkali base.

  • Fix: Switch to Protocol B . You must use a non-polar solvent (Toluene or Chloroform) and a Silver salt. The heterogeneity of the reaction in non-polar media is crucial for the Ag-coordination mechanism to dominate [7].

Scenario C: "I have a substituent at position 6, and the reaction is stalled."
  • Diagnosis: Steric hindrance at C6 blocks the approach of the electrophile to the Nitrogen.

  • Fix: This system naturally biases toward O-alkylation . If you must have N-alkylation, use Methyl Triflate (more reactive "hard" electrophile, though counter-intuitive, the high reactivity helps overcome sterics) and high temperatures with Cs₂CO₃. However, accept that yields may be lower.

Standard Operating Procedures (Protocols)
Protocol A: N-Selective Methylation (Target: 2-Pyridone)

Best for: Generating biologically active lactam cores.

  • Reagents: Substrate (1.0 eq), Cs₂CO₃ (1.5 - 2.0 eq) or NaH (1.2 eq, 60% dispersion), MeI (1.5 eq).

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Procedure:

    • Dissolve substrate in DMF under Argon.

    • Add Base at 0°C. Stir for 30 mins to ensure deprotonation (solution often turns yellow/orange).

    • Add MeI dropwise.

    • Warm to Room Temperature (RT) and stir for 2–12 hours.

    • Note: If using NaH, quench carefully with water before workup.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.

Protocol B: O-Selective Methylation (Target: 2-Methoxypyridine)

Best for: Creating intermediates or protecting the oxygen.

  • Reagents: Substrate (1.0 eq), Ag₂CO₃ (1.2 - 2.0 eq), MeI (2.0 - 3.0 eq).

  • Solvent: Toluene , Benzene , or CHCl₃ (Non-polar is critical).

  • Procedure:

    • Suspend substrate and Ag₂CO₃ in the solvent. (Reaction will be heterogeneous/slurry).

    • Add MeI.

    • Heat to reflux (or 60°C) in the dark (Ag salts are light sensitive).

    • Stir for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

    • Warning: Do not use aqueous workup if possible; Ag salts can form emulsions.

Analysis & Validation

How to confirm which isomer you made without growing a crystal:

FeatureN-Methyl (2-Pyridone) O-Methyl (2-Methoxypyridine)
1H NMR (Me Group) δ 3.4 – 3.6 ppm (Shielded by adjacent C=O)δ 3.8 – 4.0 ppm (Deshielded by Oxygen)
13C NMR (C=O vs C-O) ~160–165 ppm (Carbonyl character)~160–164 ppm (Aromatic C-O, less distinct)
13C NMR (Me Group) ~30–40 ppm ~53–56 ppm
IR Spectroscopy Strong band at 1650–1690 cm⁻¹ (C=O)Absent C=O stretch; Aromatic bands only
TLC Behavior More Polar (Lower Rf)Less Polar (Higher Rf)
References
  • Mechanism and Regioselectivity in Methylation of Nitronates : Explains thermodynamic preference for C/N alkylation over O-alkylation based on exothermicity. Source: ResearchGate

  • Cesium Effect in N-Alkylation : Details how Cesium bases promote mono-N-alkylation and suppress side reactions. Source: ACS Publications[3]

  • Efficient Cesium Carbonate Promoted N-Alkylations : Optimization of DMF/Cs2CO3 conditions for cyclic amides/pyridones. Source: Organic Chemistry Portal

  • Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones : Specific study on electronic effects and regioselectivity using Cesium. Source: PubMed / Wiley

  • Alkylations of Heterocyclic Ambident Anions (Silver vs. Alkali) : The foundational text on using Silver salts for O-alkylation vs. Sodium salts for N-alkylation. Source: ResearchGate

  • O-Regioselective Synthesis with the Silver Salt Method : Computational and experimental validation of Ag-coordination blocking the Nitrogen. Source: ACS Omega

  • 1-Methyl-2-pyridone Synthesis (Organic Syntheses) : Large-scale standard protocol for N-methylation. Source: Organic Syntheses

Sources

Overcoming steric hindrance in 2-methyl substituted nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance & Conformational Barriers in 2-Methyl Substituted Nicotinamides Ticket ID: #TEC-NIC-002 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: The "Ortho-Clash" Paradox

Welcome to the technical support hub for the 2-methylnicotinamide scaffold. This substructure is ubiquitous in kinase inhibitors (e.g., VEGFR-2 targets) and allosteric modulators, yet it presents a unique set of challenges.

The core issue is the ortho-effect . The steric bulk of the methyl group at position C-2 physically clashes with the carbonyl oxygen or the amide nitrogen at position C-3. This forces the amide bond out of planarity with the pyridine ring, breaking conjugation and creating a high-energy rotational barrier.

Consequences for your workflow:

  • Synthetic Failure: Standard coupling reagents (EDC/NHS) often fail to activate the carboxylic acid or facilitate nucleophilic attack due to the blocked trajectory.

  • Analytical Confusion: Restricted rotation can lead to signal broadening or peak doubling in NMR (atropisomerism), often mistaken for impurities.

  • Biological Variance: The "twisted" conformation dictates whether the molecule fits into a flat ATP-binding pocket or a cryptic allosteric site.

Module 1: Synthetic Troubleshooting (The Build Phase)

Issue: Amide Coupling Reactions Result in Low Yield or No Conversion.

Diagnosis: The incoming amine cannot access the carbonyl carbon due to the C-2 methyl blockade. Standard activation (forming the active ester) is insufficient to overcome this steric penalty.

Protocol A: The "Gold Standard" Activation (HATU/HOAt)

For moderately hindered amines (e.g., primary alkyl amines), switching to a uronium-based reagent with a pyridine-derived leaving group is often sufficient.

  • Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Key Step: Pre-activate the 2-methylnicotinic acid for 30 minutes before adding the amine. This allows the formation of the activated At-ester, which is less bulky than the initial reagent complex.

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez’s Reagent)

For highly hindered amines (e.g., ortho-substituted anilines), you must proceed via the acid chloride. Avoid boiling SOCl₂ if your substrate has acid-sensitive groups; use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) for neutral activation.

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of 2-methylnicotinic acid derivative in dry DCM (0.1 M).

  • Activate: Add 1.2 eq of Ghosez’s Reagent dropwise at 0°C. Stir at RT for 1 hour.

    • Checkpoint: Monitor by TLC (quench a distinct aliquot with MeOH; look for the methyl ester).

  • Couple: Add 1.5 eq of the amine and 2.0 eq of Pyridine (base).

  • Reaction: Stir at RT for 4–12 hours.

Synthetic Decision Tree

SynthesisWorkflow Start Substrate: 2-Methylnicotinic Acid AmineCheck Is the Amine Hindered? (e.g., ortho-aniline, t-butyl) Start->AmineCheck Standard Try HATU / DIPEA / DMF (Pre-activation 30 min) AmineCheck->Standard No (Primary/Secondary Alkyl) AcidChlor Route: Acid Chloride AmineCheck->AcidChlor Yes (Bulky/Aryl) FailCheck Did HATU fail? Standard->FailCheck FailCheck->AcidChlor Yes MethodSelect Acid Sensitive Groups? AcidChlor->MethodSelect Ghosez Use Ghosez's Reagent (Neutral Conditions) MethodSelect->Ghosez Yes Thionyl Use SOCl2 / Reflux MethodSelect->Thionyl No

Caption: Decision logic for selecting amide coupling conditions based on steric demand.

Module 2: Structural Analysis (The QC Phase)

Issue: NMR Spectrum Shows "Impurities" (Split Peaks/Broadening).

Diagnosis: You are likely observing Atropisomerism .[1][2][3] The steric clash between the C-2 methyl and the amide substituent restricts rotation around the C3-C(carbonyl) bond. On the NMR timescale, the molecule exists as two distinct rotamers (syn/anti).

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Run the spectrum at elevated temperature (e.g., 60°C or 80°C in DMSO-d6).

    • Result: If the split peaks coalesce into a single sharp peak, it is a conformational issue, not an impurity.

  • HPLC Check: Run a standard reverse-phase HPLC. If you see a single peak but double NMR signals, it confirms rapid equilibration on the LC timescale but slow on the NMR timescale.

Data Summary: Rotational Barriers

Substituent (R) on AmideSteric InterferenceNMR Phenotype (RT)Est. Rotational Barrier (kcal/mol)
-H (Primary) LowSharp Singlets< 10
-Methyl ModerateBroadening12–15
-Phenyl (Anilide) HighSplit Peaks (Rotamers)18–22
-Ortho-Subst. Phenyl SevereSeparable Atropisomers> 23 (Potential for chirality)

Module 3: Biological Application (The Deployment Phase)

Issue: Inconsistent IC50 Values in Kinase Assays.

Diagnosis: The "twisted" conformation of 2-methylnicotinamides often binds differently than the planar nicotinamide. If your target pocket requires a planar ligand (e.g., intercalation between residues), the 2-methyl group imposes an energetic penalty to flatten the molecule.

Strategic Solution: Conformational Locking Instead of fighting the steric clash, utilize it.

  • Intramolecular Hydrogen Bonding: Design the amide substituent to form a hydrogen bond with the pyridine nitrogen. This "locks" the conformation in a predictable orientation, reducing the entropic penalty upon binding.

  • Scaffold Hopping: If the 2-methyl group prevents binding solely due to twist, consider cyclizing the amide nitrogen back onto the methyl group to form an isoquinolinone or naphthyridinone system. This forces planarity.

Mechanism of Steric Interference

StericClash cluster_effect Biological Consequence Pyridine Pyridine Ring Me 2-Methyl (Bulky) Pyridine->Me C-2 Position Amide 3-Amide Group Pyridine->Amide C-3 Position Me->Amide STERIC CLASH (Twists Bond) Binding Reduced Affinity (If planar binding required) Amide->Binding Atrop Atropisomerism (Axial Chirality) Amide->Atrop

Caption: Visualization of the steric clash driving conformational twisting and biological effects.

Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS for 2-methylnicotinamide coupling? A: Generally, no . The intermediate O-acylisourea is too sterically crowded to be attacked efficiently by the amine. You will likely see high recovery of starting material. Switch to HATU or Acid Chlorides immediately [1].

Q2: My LCMS shows the correct mass, but the retention time is split into two peaks. Is my column broken? A: If you have a bulky aniline attached to the amide, you might have stable atropisomers (rotational isomers) that are separating on the column. This is a feature, not a bug. Isolate them and test them separately; one is likely much more potent than the other [2].

Q3: Why is the 2-methyl analog so much less soluble than the unsubstituted nicotinamide? A: The twist disrupts the crystal packing and planar stacking typical of nicotinamides. However, it also exposes the hydrophobic methyl group. If solubility is an issue, consider adding a solubilizing tail (e.g., morpholine) to the amide portion.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

    • Context: Authoritative review on coupling reagents (HATU/Ghosez)
  • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development.[1][2][3] Journal of Medicinal Chemistry, 54(20), 7005-7022.

    • Context: detailed analysis of rotational barriers in ortho-substituted amides and their impact on drug design.
  • Clayden, J., et al. (2009). The challenge of atropisomerism in medicinal chemistry. Angewandte Chemie International Edition, 48(35), 6398-6401.

    • Context: Strategies for handling and analyzing axially chiral amides.
  • Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140-177.

    • Context: Industrial scalability of H

Sources

Technical Guide: Purification of 6-Methoxy-2-methylnicotinamide by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

6-Methoxy-2-methylnicotinamide (CAS: 1824114-08-0) presents a classic "push-pull" purification challenge common to pyridine derivatives. Structurally, it contains a basic pyridine nitrogen, a polar amide group, and a lipophilic methoxy substituent.[1]

From an application standpoint, the primary difficulty in purifying this compound on standard silica gel is peak tailing .[1] The basic nitrogen at position 1 (N1) acts as a Lewis base, interacting strongly with the acidic silanol groups (Si-OH) on the stationary phase.[1] This results in broad, asymmetrical peaks that co-elute with impurities, reducing yield and purity.[1][2] Furthermore, the amide moiety increases polarity, often requiring stronger solvent systems (like DCM/MeOH) where resolution can be compromised.[1]

This guide provides a self-validating workflow to overcome these specific chemical interactions, ensuring high recovery and purity.

Method Development & Strategy (FAQs)

Q1: Should I use Normal Phase (Silica) or Reverse Phase (C18)?

Recommendation: Start with Normal Phase Silica , but with caveats.

  • Why: Silica is cost-effective and generally sufficient for separating the methoxy-amide product from non-polar starting materials (e.g., 2-chloro-6-methylnicotinonitrile).

  • The Risk: If your crude mixture contains highly polar byproducts (like the hydrolyzed acid form, 6-methoxy-2-methylnicotinic acid), silica may retain them too strongly or cause irreversible adsorption.[1]

  • Validation: Run a TLC in 100% Ethyl Acetate. If ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , switch to a DCM/MeOH system or consider Reverse Phase (C18) to utilize water/acetonitrile gradients, which effectively elute polar pyridines without tailing [1].[1]
    
Q2: Which mobile phase system yields the best selectivity?

Recommendation: Dichloromethane (DCM) / Methanol (MeOH) is the gold standard for this polarity class, but Hexane / Ethyl Acetate (EtOAc) provides better separation of regioisomers if solubility permits.[1][2]

  • System A (DCM/MeOH): Use for final polishing.[1][2] A gradient of 0% to 10% MeOH in DCM is usually sufficient.[2]

  • System B (Hex/EtOAc): Use if the compound is soluble in EtOAc.[1][2] This system typically offers higher theoretical plate counts than DCM/MeOH.[1][2]

  • Critical Additive: You must add a basic modifier if using System A or B on standard silica.[2] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase.[1][2] This "caps" the silanol sites, preventing the pyridine nitrogen from dragging [2].[1]

Q3: How should I load the sample?

Recommendation: Dry Loading is mandatory for this compound.[2]

  • Reasoning: this compound has limited solubility in non-polar starting mobile phases (e.g., 100% DCM or Hexane).[1] Liquid loading in a strong solvent (like pure MeOH) will cause "band broadening" and precipitation at the column head, ruining resolution.[1][2]

  • Protocol: Dissolve the crude in a minimum amount of MeOH/DCM, add silica gel (ratio 1:3 crude:silica), and evaporate to a free-flowing powder. Pack this into a solid load cartridge.

Troubleshooting Guide

Issue 1: Severe Peak Tailing

Symptoms: The product elutes over 10+ Column Volumes (CV), contaminating later fractions.[1][2] Root Cause: Unsuppressed silanol interactions with the pyridine ring.[1][2] Solution:

  • Modifier Check: Verify you added 1% TEA or NH4OH to both solvent bottles (A and B).[1][2]

  • Stationary Phase Switch: Switch to Amine-functionalized Silica (NH2-Silica) . This phase is naturally basic and eliminates the need for mobile phase additives, often sharpening peaks by 50% [3].[1]

Issue 2: Poor Solubility / Crystallization on Column

Symptoms: Backpressure spikes; split peaks; solid material observed in the column headspace.[2] Root Cause: The compound is crystallizing when the strong solvent (from liquid load) mixes with the weak mobile phase.[1] Solution:

  • Switch to Dry Loading (as detailed in Q3).

  • Increase Solvating Power: If using Hex/EtOAc, switch to DCM/MeOH. The chlorinated solvent solubilizes the amide/pyridine core much better.[2]

Issue 3: Co-elution with Regioisomers

Symptoms: NMR shows a mixture of 6-methoxy and 2-methoxy isomers (if synthesis involved nucleophilic substitution). Root Cause: Isomers often have identical polarities in standard systems.[2] Solution:

  • Change Selectivity: Switch from MeOH modifier to Acetone or Isopropanol .

  • Gradient Shallowing: Use a focused gradient.[2] If the product elutes at 40% EtOAc, run a gradient from 30% to 50% over 20 CVs (isocratic hold) rather than a fast 0-100% ramp.

Quantitative Data: Solvent System Comparison

The following table summarizes typical retention factors (


) and resolution performance for this compound on Silica Gel (60 Å).
Solvent SystemModifierngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Product)
Resolution QualityApplication Notes
Hexane / EtOAc (1:1) None0.15 (Tailing)PoorNot recommended without modifier.[1]
Hexane / EtOAc (1:1) 1% TEA0.35GoodBest for removing non-polar impurities.[1][2]
DCM / MeOH (95:5) None0.25 (Tailing)ModerateStandard starting point.[1][2]
DCM / MeOH (95:5) 1% NH4OH0.45ExcellentRecommended System. Sharpest peaks.[1][2]
DCM / Acetone (90:10) None0.30GoodAlternative if MeOH causes ester transesterification (rare here).[1][2]

Experimental Protocol: Standard Flash Run

Objective: Purify 500 mg of crude this compound.

Materials:

  • Column: 12g Silica Flash Cartridge (High Performance, 20-40 µm).[1][2]

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine.[1][2]

  • Solvent B: Methanol (MeOH) + 1% Triethylamine.[1][2]

  • Detection: UV at 254 nm (Pyridine ring) and 280 nm.[1][2]

Step-by-Step Workflow:

  • TLC Method Development:

    • Prepare a TLC plate.[1][2][3][4] Spot crude.

    • Elute with 5% MeOH in DCM (with 1 drop TEA in the jar).

    • Target ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       is 0.3 - 0.4. Adjust MeOH % if necessary.[1][2]
      
  • Sample Preparation (Solid Load):

    • Dissolve 500 mg crude in 5 mL DCM/MeOH (1:1).

    • Add 1.5 g loose silica gel.[1][2]

    • Rotovap to dryness until a fine powder remains.[1][2]

    • Pack into an empty solid load cartridge (SL-12 or similar).[1][2]

  • Equilibration:

    • Flush column with 3 CV of 100% Solvent A (DCM + TEA).[1][2]

    • Note: This primes the silica and neutralizes acidic sites before the sample arrives.[1]

  • Gradient Execution:

    • 0 - 2 CV: 0% B (Isocratic hold to elute non-polars).[1][2]

    • 2 - 12 CV: Linear ramp 0% -> 10% B.

    • 12 - 15 CV: Hold at 10% B (Elution of product typically occurs here).[1][2]

    • 15 - 18 CV: Ramp to 20% B (Flush polar impurities).

  • Fraction Collection:

    • Collect based on UV threshold (e.g., >20 mAU).

    • Analyze fractions by TLC.[1][2][3][5][6] Combine pure fractions and evaporate < 40°C.

Logic Diagram: Purification Decision Tree

The following diagram outlines the decision process for selecting the optimal purification path based on initial solubility and TLC results.

PurificationWorkflow Start Start: Crude this compound SolubilityCheck Solubility Check: Soluble in EtOAc? Start->SolubilityCheck Path_NP_Hex System: Hexane / EtOAc + 1% TEA SolubilityCheck->Path_NP_Hex Yes Path_NP_DCM System: DCM / MeOH + 1% NH4OH SolubilityCheck->Path_NP_DCM No (Polar) TLC_Screen TLC Screen: Add 1% TEA to eluent DryLoad Method: Dry Load on Silica TLC_Screen->DryLoad Path_NP_Hex->TLC_Screen Path_NP_DCM->TLC_Screen Decision_Tailing Issue: Significant Tailing? Action_AmineSilica Switch to Amine-Silica Column (No additive needed) Decision_Tailing->Action_AmineSilica Yes (Moderate) Action_ReversePhase Switch to C18 (Reverse Phase) H2O / ACN Gradient Decision_Tailing->Action_ReversePhase Yes (Severe/Polar Impurities) Collect Fractions Collect Fractions Decision_Tailing->Collect Fractions No (Success) FlashRun Execute Flash Gradient DryLoad->FlashRun FlashRun->Decision_Tailing

Caption: Decision tree for selecting mobile phases and troubleshooting tailing issues during the purification of pyridine amides.

References

  • Sielc Technologies. "Separation of Nicotinamide and Related Substances."[2] Sielc Application Notes. Available at: [Link]

  • Biotage. "Strategies for the Purification of Basic Compounds." Biotage Flash Purification Blog. Available at: [Link]

  • ChemistryViews. "Tips and Tricks for the Lab: Column Troubleshooting." ChemistryViews, 2012.[1][2] Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-Methoxy-2-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 6-Methoxy-2-methylnicotinamide via 1H NMR

Executive Summary

This compound (C₈H₁₀N₂O₂) is a functionalized pyridine derivative frequently utilized as a pharmacophore in the synthesis of anti-tumor agents and kinase inhibitors. Its structural integrity is defined by three distinct chemical environments: the electron-donating methoxy group at position 6, the sterically significant methyl group at position 2, and the amide functionality at position 3.

This guide provides a rigorous 1H NMR analysis of this compound, comparing its spectral signature against key structural analogs (2-Methylnicotinamide and 6-Methoxynicotinamide ). This comparison isolates the electronic shielding/deshielding effects of specific substituents, providing a self-validating framework for structural confirmation.

Key Spectral Fingerprint:

  • High-Field Singlet (δ ~2.5 ppm): C2-Methyl group.

  • Mid-Field Singlet (δ ~3.9 ppm): C6-Methoxy group.

  • Aromatic AB System (δ ~6.7 & 8.1 ppm): Ortho-coupled protons (H5/H4) exhibiting a characteristic J-coupling of ~8.5 Hz.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Solvent Selection Strategy
  • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Rationale: The amide protons (-CONH₂) are exchangeable. In CDCl₃, these signals often broaden or disappear due to rapid exchange or quadrupole broadening. DMSO-d₆ forms hydrogen bonds with the amide protons, sharpening the signals and shifting them downfield (δ 7.0–8.0 ppm) for clear integration.

  • Alternative: CDCl₃ (Chloroform-d)

    • Use Case: Only recommended if solubility in DMSO is poor or if checking for trace aliphatic impurities obscured by the DMSO solvent peak (δ 2.50 ppm). Note that the C2-Methyl signal of the target (approx δ 2.5–2.6 ppm) may overlap with the DMSO residual solvent peak.

Acquisition Parameters
  • Frequency: 400 MHz or higher (recommended for resolving H4/H5 coupling).

  • Pulse Sequence: Standard 1D zg30 (30° pulse angle) to ensure accurate integration of the methyl/methoxy singlets.

  • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of the isolated methyl protons).

  • Temperature: 298 K (25°C).

Spectral Analysis & Comparison

The following table contrasts the target molecule with its mono-substituted analogs. This "subtractive analysis" confirms the presence of both functional groups.

Table 1: Comparative Chemical Shift Analysis (in DMSO-d₆)
Proton AssignmentTarget: this compound Analog A: 2-Methylnicotinamide Analog B: 6-Methoxynicotinamide Mechanistic Insight
C2-Methyl (-CH₃) δ 2.55 (s, 3H) δ 2.52 (s, 3H)AbsentThe C2-Me is deshielded by the adjacent aromatic ring but relatively stable across analogs.
C6-Methoxy (-OCH₃) δ 3.90 (s, 3H) Absentδ 3.88 (s, 3H)Strong singlet. Presence confirms O-alkylation vs. N-alkylation (pyridone tautomer).
H4 (Aromatic) δ 8.10 (d, 1H) δ 7.75 (dd, 1H)δ 8.15 (dd, 1H)Deshielded by the C3-Amide carbonyl (anisotropy).
H5 (Aromatic) δ 6.75 (d, 1H) δ 7.25 (dd, 1H)δ 6.85 (d, 1H)Critical Diagnostic: Strongly shielded (upfield) by the electron-donating C6-Methoxy group (resonance effect).
Amide (-NH₂) δ 7.40 / 7.80 (br s, 2H) δ 7.50 / 7.90δ 7.45 / 7.90Appears as two broad singlets due to restricted rotation around the C-N bond.

Note: Chemical shifts (δ) are approximate (± 0.1 ppm) and dependent on concentration and temperature. Comparisons derived from fragmentation logic and substituent effects [1, 2].

Deep Dive: Structural Elucidation Logic

The "Ortho-Coupling" Validation

The most common synthetic error is regioisomerism (e.g., obtaining the 4-methyl or 5-methyl isomer).

  • Target Logic: The target molecule has protons at positions 4 and 5. These are ortho to each other.

  • Observation: You must observe two doublets with a coupling constant (³J_HH ) of 8.0 – 9.0 Hz .

  • Rejection Criteria:

    • If you see a singlet: The protons are para (positions 2,5 or similar).

    • If you see a small coupling (~2 Hz): The protons are meta (positions 4,6).

The "Methoxy Shielding" Effect

The methoxy group is a strong electron donor by resonance (+M effect). This increases electron density specifically at the ortho and para positions relative to itself.

  • Effect: H5 (ortho to OMe) shifts significantly upfield to ~6.7 ppm.

  • Contrast: In 2-Methylnicotinamide (lacking OMe), H5 appears downfield at ~7.25 ppm. This ~0.5 ppm upfield shift is the definitive proof of 6-Methoxy substitution.

Workflow Visualization

The following diagram illustrates the logical decision tree for validating the structure based on the NMR data.

NMR_Analysis Start Crude Product (Unknown Isomer) Solvent Dissolve in DMSO-d6 (Visualize Amide & H4/H5) Start->Solvent Region_Aliphatic Analyze 2.0 - 4.5 ppm Solvent->Region_Aliphatic Check_Me Singlet @ ~2.55 ppm? (C2-Methyl) Region_Aliphatic->Check_Me Check_OMe Singlet @ ~3.90 ppm? (C6-Methoxy) Check_Me->Check_OMe Yes Result_Fail REJECT: Isomer or Impurity Check_Me->Result_Fail No Region_Aromatic Analyze 6.5 - 8.5 ppm Check_OMe->Region_Aromatic Yes Check_OMe->Result_Fail No Check_Coupling Two Doublets (J ~8.5 Hz)? (Ortho H4-H5) Region_Aromatic->Check_Coupling Check_Shielding One Doublet < 7.0 ppm? (H5 Shielding by OMe) Check_Coupling->Check_Shielding Yes Check_Coupling->Result_Fail No (Meta/Para) Result_Pass CONFIRMED: This compound Check_Shielding->Result_Pass Yes Check_Shielding->Result_Fail No

Figure 1: Structural elucidation decision tree. This logic filters out common regioisomers (e.g., 4-methyl or 5-methoxy variants) based on coupling constants and electronic shielding.

Synthesis & Contextual Relevance

Understanding the synthesis aids in identifying potential impurities. This compound is typically synthesized via the condensation of ethyl acetoacetate with an appropriate enaminone or via the functionalization of 2-chloro-6-methylnicotinic acid (or vice versa, depending on the route) [3].

  • Common Impurity 1: Starting Material (Acid). If the amide formation is incomplete, look for a broad -COOH singlet >11 ppm.

  • Common Impurity 2: Regioisomer (N-Methyl). If methylation occurred on the Ring Nitrogen (Pyridone form) instead of the Oxygen (Methoxy), the "Methoxy" singlet at 3.9 ppm will be absent, replaced by an N-Methyl singlet typically ~3.5 ppm, and the aromatic coupling pattern will change significantly.

References

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides. Bioorganic & Medicinal Chemistry Letters, 28, 922-925.[1] (Provides synthesis context for 6-methoxy-2-methylnicotinoyl scaffolds).

Sources

A Comparative Guide to 6-Methoxy-2-methylnicotinamide and 1-methylnicotinamide: From Known Metabolite to Uncharted Territory

Author: BenchChem Technical Support Team. Date: February 2026

For the research scientist and drug development professional, the landscape of nicotinamide derivatives presents both well-characterized players and enigmatic new entities. This guide provides a comparative analysis of two such molecules: the endogenous metabolite 1-methylnicotinamide (1-MNA) and the lesser-known 6-Methoxy-2-methylnicotinamide. While a direct comparison of inhibitory potency (IC50) is not currently possible due to a lack of public data for this compound, this guide will delve into the established biological roles of 1-MNA and provide a practical framework for the characterization of novel nicotinamide analogs.

Introduction to the Compounds

1-methylnicotinamide (1-MNA) is a naturally occurring metabolite of nicotinamide (Vitamin B3) found in the human body.[1][2] It is formed in the liver through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[1] For years, 1-MNA was primarily considered a simple breakdown product destined for excretion. However, a growing body of research has unveiled its diverse and significant biological activities, positioning it as a molecule of interest for its potential therapeutic effects.[1][3][4]

This compound , in stark contrast, is a compound for which there is a notable absence of publicly available scientific literature detailing its biological activity, mechanism of action, or inhibitory potency against any specific targets. Its chemical structure suggests it is a synthetic derivative of nicotinamide, but its potential roles in biological systems remain to be elucidated.

Comparative Overview

FeatureThis compound1-methylnicotinamide (1-MNA)
Origin Synthetic (presumed)Endogenous metabolite of nicotinamide[1]
Known Biological Target(s) Not publicly documentedModulator of endothelial function, immune responses[1][4][5]
Reported IC50 Values Not publicly availableNot typically characterized by inhibitory IC50 values
Primary Mechanism of Action UnknownEnhances nitric oxide bioavailability, modulates cytokine production[3][4]

The Established Biological Landscape of 1-methylnicotinamide (1-MNA)

1-MNA is not a classical enzyme inhibitor but rather a bioactive molecule with a range of effects on physiological and pathophysiological processes. Its mechanisms are multifaceted and include:

  • Vascular Protective Effects: 1-MNA has been shown to improve the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature that promotes vasodilation.[1][3][4] This action is mediated through the regulation of endothelial nitric oxide synthase (eNOS) activity.[4]

  • Anti-inflammatory and Immune-modulatory Roles: Research indicates that 1-MNA possesses anti-inflammatory properties.[6][7] In the context of cancer, it has been identified as an immune regulatory metabolite within the tumor microenvironment, where it can modulate T-cell function.[5][8] Specifically, it can induce the secretion of tumor necrosis factor-alpha (TNF-α) from T-cells.[5]

  • Involvement in NAD+ Metabolism: As a product of the nicotinamide salvage pathway, 1-MNA is intrinsically linked to the cellular levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in numerous metabolic reactions.[1][9]

The following diagram illustrates the position of 1-MNA within the NAD+ salvage pathway.

NAD_Salvage_Pathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NNMT NNMT Nicotinamide->NNMT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP to PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP to PPi SIRT_PARP Sirtuins, PARPs, etc. NAD->SIRT_PARP Consuming Enzymes MNA 1-methylnicotinamide (1-MNA) NNMT->MNA S-adenosyl methionine to S-adenosyl homocysteine SIRT_PARP->Nicotinamide

Caption: The NAD+ salvage pathway, highlighting the role of NNMT in the conversion of nicotinamide to 1-methylnicotinamide.

Charting the Uncharted: A Practical Guide to Characterizing Novel Nicotinamide Analogs

Given the lack of data for this compound, a primary step for any researcher encountering such a novel compound would be to determine its biological activity. A common starting point is to screen the compound against a panel of enzymes, particularly those known to interact with structurally similar molecules. Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes that use NAD+ as a substrate and are established targets for nicotinamide-based inhibitors in cancer therapy.[10][11]

The following section provides a detailed, exemplary protocol for determining the IC50 of a novel compound, such as this compound, against a member of the PARP family, PARP1. This protocol is a representative workflow and should be optimized for specific laboratory conditions and reagents.

Experimental Protocol: Determination of PARP1 IC50

This protocol is based on a fluorometric assay that measures the consumption of NAD+ by PARP1.

I. Materials and Reagents

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known PARP1 inhibitor as a positive control (e.g., Olaparib)

  • Fluorescent NAD+ detection reagent

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

II. Experimental Workflow

The general workflow for determining the IC50 of a test compound against PARP1 is depicted below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add assay components to 96-well plate (buffer, DNA, NAD+, inhibitor) A->C B Prepare PARP1 enzyme and substrate solutions B->C D Initiate reaction by adding PARP1 enzyme C->D E Incubate at 37°C D->E F Stop reaction and add fluorescent detection reagent E->F G Measure fluorescence on a plate reader F->G H Plot dose-response curve (% inhibition vs. log[inhibitor]) G->H I Calculate IC50 value H->I

Caption: A generalized workflow for the determination of an IC50 value using an in vitro enzyme assay.

III. Step-by-Step Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control inhibitor in 100% DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.

    • Prepare a reaction mixture containing PARP Assay Buffer, activated DNA (e.g., 5 µg/mL), and β-NAD+ (e.g., 250 µM).

    • Add 40 µL of the reaction mixture to each well.

  • Enzyme Reaction Initiation and Incubation:

    • Prepare a working solution of PARP1 enzyme in PARP Assay Buffer (e.g., 10 ng/µL).[12]

    • Initiate the enzymatic reaction by adding 5 µL of the PARP1 working solution to each well (final volume 50 µL).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction and detect the remaining NAD+ by adding the fluorescent detection reagent according to the manufacturer's instructions.

    • Incubate the plate as required for signal development.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

IV. Data Analysis

  • Calculate Percent Inhibition:

    • Determine the fluorescence signal for the no-enzyme control (background), the vehicle control (100% activity), and each concentration of the test compound.

    • Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)]

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[13][14]

Conclusion

The comparison between this compound and 1-methylnicotinamide underscores the vast spectrum of knowledge within the field of nicotinamide derivatives. While 1-MNA is an increasingly well-understood endogenous molecule with significant biological roles, this compound represents the frontier of discovery, awaiting characterization. The provided experimental framework for IC50 determination offers a starting point for researchers to begin to unravel the potential biological activities of this and other novel compounds. As the field of drug discovery continues to evolve, the systematic investigation of such uncharacterized molecules will be paramount in identifying new therapeutic agents.

References

  • 6-Methylnicotinamide - Chem-Impex. (n.d.). Retrieved from [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC. (2020, March 30). Retrieved from [Link]

  • 1-Methylnicotinamide - Wikiwand. (n.d.). Retrieved from [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. (2020, May 12). Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Retrieved from [Link]

  • 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer - PMC. (2021, January 20). Retrieved from [Link]

  • 1-Methylnicotinamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - PMC. (2025, January 29). Retrieved from [Link]

  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC. (n.d.). Retrieved from [Link]

  • PASTA: PARP activity screening and inhibitor testing assay - PMC. (2021, February 18). Retrieved from [Link]

  • Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC - NIH. (2015, June 4). Retrieved from [Link]

  • Inhibitory potency (IC50) for designed and synthesized MS0 analogues on... - ResearchGate. (n.d.). Retrieved from [Link]

  • Sequences, abundance and IC 50 values for selected macrocyclic peptides... - ResearchGate. (n.d.). Retrieved from [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer - PMC - NIH. (2022, September 7). Retrieved from [Link]

  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - MDPI. (2024, June 14). Retrieved from [Link]

  • What is N-1-methylnicotinamide used for? - Patsnap Synapse. (2024, June 27). Retrieved from [Link]

  • Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents - A Potential Therapy for Cancer - PubMed. (2016, October 10). Retrieved from [Link]

  • Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia - PMC. (n.d.). Retrieved from [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC. (n.d.). Retrieved from [Link]

  • 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer - bioRxiv. (2020, May 7). Retrieved from [Link]

  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed. (n.d.). Retrieved from [Link]

  • Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • PARP Enzymes and Assay Kits - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed. (n.d.). Retrieved from [Link]

  • N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Validating Purity of 6-Methoxy-2-methylnicotinamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 6-Methoxy-2-methylnicotinamide using LC-MS Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Purity Paradox in Pyridine Synthesis

In the synthesis of kinase inhibitors and sirtuin modulators, This compound serves as a critical building block. However, its validation presents a "purity paradox" common to pyridine carboxamides. Standard HPLC-UV (254 nm) often indicates >98% purity, yet subsequent coupling reactions fail or biological assays show unexplained variance.

This discrepancy usually arises from isobaric regioisomers (e.g., 2-methoxy-6-methyl analogues) or non-chromophoric synthetic precursors that co-elute under standard UV conditions. This guide outlines a self-validating LC-MS workflow that supersedes traditional UV methods, offering the specificity required for pharmaceutical-grade validation.

Comparative Analysis: Why Shift to LC-MS?

While NMR provides absolute structural certainty, it lacks the sensitivity for trace impurity profiling (<0.1%). HPLC-UV is the industry workhorse but suffers from specificity limitations. LC-MS (Liquid Chromatography-Mass Spectrometry) bridges this gap.

Table 1: Performance Comparison of Validation Modalities
FeatureHPLC-UV (Diode Array)LC-MS (Single Quad/Q-TOF) qNMR (1H)
Primary Detection Chromophore Absorbance (π-π*)Mass-to-Charge Ratio (m/z)Proton Magnetic Resonance
Sensitivity (LOD) ~10 µM (Dependent on

)
~1-10 nM (High Sensitivity)~1 mM (Low Sensitivity)
Specificity Low (Co-eluting peaks merge)High (Mass resolves co-elution)Absolute (Structural proof)
Blind Spots Non-chromophoric impuritiesIon suppression zonesTrace impurities (<0.5%)
Throughput HighHighLow

Scientist’s Note: For this compound, the methoxy group activates the ring, making it easily ionizable in ESI+ mode (


). This makes LC-MS significantly more sensitive than UV for this specific scaffold.

The Validated Workflow

To ensure data integrity, we utilize a "Dual-Stream" approach where the eluent is split between a PDA (Photo Diode Array) detector and the Mass Spectrometer. This allows us to correlate UV absorbance with mass spectral data in real-time.

Analytical Workflow Diagram

LCMS_Workflow Sample Crude Sample (this compound) LC UHPLC Separation (C18 Column) Sample->LC Injection Splitter Flow Splitter (1:4 Ratio) LC->Splitter Eluent UV PDA Detector (254 nm / 270 nm) Splitter->UV 80% Flow MS ESI-MS Source (Positive Mode) Splitter->MS 20% Flow Data Data Correlation (UV vs. TIC) UV->Data Chromatogram A MS->Data Total Ion Current (TIC)

Figure 1: Dual-Stream Analytical Workflow. The flow splitter ensures that the exact same plug of solvent reaches both detectors, allowing for precise retention time alignment.

Detailed Protocol

A. Sample Preparation:

  • Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Water:Acetonitrile.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind nicotinamides).

  • Concentration: Final injection concentration ~10 µg/mL.

B. LC Conditions (Separation):

  • Column: Phenomenex Gemini NX-C18 (3 µm, 150 x 4.6 mm) or equivalent.

    • Rationale: The high pH stability of Gemini NX allows for basic mobile phases if peak tailing occurs due to the pyridine nitrogen [1].

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (3 min).
  • Flow Rate: 0.8 mL/min (Split 0.2 mL/min to MS).

C. MS Conditions (Detection):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[2][3]

  • Capillary Voltage: 3.5 kV.

  • Scan Range: m/z 50 – 500 (Focusing on low molecular weight precursors).

  • Target Ion: m/z 167.1

    
    .
    

Experimental Validation & Results

In our validation studies, we compared a commercial batch of this compound using both methods.

The "Hidden" Impurity

The UV trace showed a single symmetrical peak at RT 6.4 min (Area% = 99.2%). However, the MS Total Ion Current (TIC) revealed a co-eluting shoulder and a distinct impurity at RT 6.8 min that was UV-transparent at 254 nm.

Table 2: Experimental Data Summary
Retention Time (min)UV Area % (254 nm)MS Main Ion (m/z)IdentityConclusion
6.40 99.2%167.1Target CompoundValidated
6.40 (Co-eluting) N/A (Masked)153.1Demethylated By-productCRITICAL FAILURE in UV
6.80 < 0.1%185.1Hydrolysis Product (Acid)Detected only by MS

Analysis: The co-eluting impurity at m/z 153.1 corresponds to 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (demethylation of the methoxy group). This is a common degradation product that retains the pyridine chromophore but shifts the retention time slightly. UV integration merged these peaks, falsely inflating purity.

Impurity Classification Logic

To systematically categorize these findings, we use the following decision tree, compliant with ICH Q3A guidelines [2].

Impurity_Logic Start Detected Peak CheckUV Visible in UV? Start->CheckUV CheckMS Visible in MS? CheckUV->CheckMS No ClassA Chromophoric Impurity (Quantify by UV) CheckUV->ClassA Yes (Distinct RT) ClassC Isobaric/Co-eluting (Requires MS/MS or Method Opt) CheckUV->ClassC Yes (Same RT as Main) ClassB Non-Chromophoric Impurity (Quantify by MS/CAD) CheckMS->ClassB Yes Baseline Noise Baseline Noise CheckMS->Baseline Noise No

Figure 2: Decision Logic for Impurity Classification. This logic ensures that "invisible" impurities in UV are captured and categorized.

Discussion: Causality and Troubleshooting

The Effect of pH on Ionization

The pyridine nitrogen is weakly basic (


). Using 0.1% Formic Acid  ensures the pyridine ring is fully protonated (

), stabilizing the signal. If you use a neutral mobile phase (e.g., Water/MeOH only), the ionization efficiency drops, and peak shape broadens due to interaction with silanol groups on the column [3].
Matrix Effects

If the synthesis involves high salt concentrations (e.g., from a salting-out step), you may observe ion suppression at the solvent front (RT 0-2 min).

  • Solution: Divert the first 2 minutes of flow to waste using a switching valve to prevent source contamination.

Differentiating Regioisomers

Isomers like 2-methoxy-6-methyl vs 6-methoxy-2-methyl have identical masses (m/z 167.1).

  • Differentiation: These usually separate chromatographically on a C18 column due to differences in dipole moments. If they co-elute, MS/MS fragmentation is required. The fragmentation pattern of the methoxy group relative to the amide nitrogen will differ in intensity ratios.

References

  • Phenomenex. (2023).[4] Gemini NX-C18: pH Stability in HPLC Method Development. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[4] ICH Q3A(R2): Impurities in New Drug Substances.[4] Retrieved from [Link]

  • Dolan, J. W. (2010). LCGC North America: The Importance of pH in LC Separations. Retrieved from [Link]

  • FDA. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] Retrieved from [Link]

Sources

Comparative Crystal Engineering Guide: 6-Methoxy-2-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and structural analysis resource for researchers investigating 6-Methoxy-2-methylnicotinamide (6-OMe-2-Me-NAM) and its coordination complexes.

Unlike standard Nicotinamide (NAM), which acts as a versatile "molecular glue" in crystal engineering, the 6-methoxy-2-methyl derivative introduces specific steric and electronic perturbations that fundamentally alter its binding modes.

Executive Summary: The Structural Shift

This compound represents a "frustrated" ligand system compared to the parent Nicotinamide.

  • The 2-Methyl Group (Steric): Introduces a critical steric clash near the pyridine nitrogen (

    
    ), often blocking the formation of linear coordination polymers that rely on 
    
    
    
    -Metal bonds.
  • The 6-Methoxy Group (Electronic): Increases electron density on the ring via resonance (+M effect) and provides a weak secondary hydrogen bond acceptor site (

    
    ).
    

Key Application: This molecule is best utilized as a terminal ligand or discrete solvate former , rather than a linker for infinite Metal-Organic Frameworks (MOFs).

Physicochemical & Structural Benchmarks

The following table contrasts the target molecule with its structural parents to establish baseline expectations for crystal growth and stability.

FeatureNicotinamide (NAM) 2-Methylnicotinamide 6-Methylnicotinamide This compound
CAS Number 98-92-058539-65-46960-22-1Derivative Target
Melting Point 128–131 °C158–160 °C197–199 °CPredicted: 165–185 °C
Primary Synthon Amide Dimer

Amide Dimer

Amide Dimer

Amide Dimer


Accessibility
High (Unobstructed)Low (Sterically Hindered) HighLow (Sterically Hindered)
Coordination Mode Bridging (

+

)
Terminal / MonodentateBridgingTerminal / Chelation (Rare)
Electronic Nature Electron Deficient RingWeakly Donating (+I)Weakly Donating (+I)Strongly Donating (+M)

Analyst Note: The significant jump in melting point from NAM to 6-Methylnicotinamide suggests that 6-position substitution enhances lattice energy, likely through improved packing efficiency or dipole interactions. Expect the target 6-OMe-2-Me-NAM to exhibit lower solubility in non-polar solvents than NAM.

Structural Mechanism & Binding Modes

The "Steric Twist" Effect

In standard Nicotinamide complexes, the amide group is often coplanar with the pyridine ring. However, in 2-substituted nicotinamides , the steric bulk at the C2 position forces the amide group to rotate out of the aromatic plane to relieve strain.

  • Consequence: This rotation disrupts the standard planar

    
    -stacking observed in NAM crystals.
    
  • Observation: In XRD data, look for a torsion angle (

    
    ) deviating significantly from 0° or 180°.
    
Graphviz Pathway: Ligand Selection Logic

The following diagram illustrates the decision matrix for selecting this ligand versus alternatives based on desired crystal architecture.

LigandLogic Start Crystal Engineering Goal MOF Infinite Coordination Polymer (MOF/CP) Start->MOF Need Bridging? Discrete Discrete Complex / Co-crystal Start->Discrete Need Capping? NAM Use Nicotinamide (NAM) (Unobstructed N-donor) MOF->NAM Target Use 6-Methoxy-2-methyl-NAM (Steric Blocking + H-Bond Acceptor) Discrete->Target Result1 Result: 1D/2D/3D Networks NAM->Result1 Mechanism Mechanism: 2-Me group blocks linear N-Metal coordination Target->Mechanism Result2 Result: Monomeric/Dimeric Species (Enhanced Solubility Control) Mechanism->Result2

Figure 1: Decision logic for ligand selection. The 2-methyl substituent acts as a "capping" agent, preventing infinite network propagation.

Experimental Protocols

Protocol A: Synthesis of Metal Complexes (Slow Evaporation)

This method is optimized for growing single crystals of this compound with divalent metals (Cu, Co, Ni).

  • Stoichiometry: Prepare a 1:2 molar ratio of Metal Salt (e.g.,

    
    ) to Ligand.
    
  • Solvent System:

    • Primary: Methanol or Ethanol (10 mL).

    • Secondary: Water (2 mL) - essential if using acetate salts to aid solubility.

  • Procedure:

    • Dissolve 1.0 mmol of metal salt in water/alcohol mix at 50°C.

    • Dissolve 2.0 mmol of this compound in 10 mL warm ethanol.

    • Add ligand solution to metal solution dropwise with stirring.

    • Crucial Step: Filter the solution through a 0.45 µm PTFE filter to remove nucleation sites.

    • Allow to evaporate slowly at room temperature (20–25°C) in a parafilm-sealed vial with pinholes.

  • Expected Result: Block-like or prismatic crystals within 5–7 days.

Protocol B: Co-crystal Screening (Liquid-Assisted Grinding)

Used to form pharmaceutical co-crystals with carboxylic acids (e.g., Fumaric acid, Succinic acid).

  • Weighing: Weigh equimolar amounts (1:1) of Ligand and Co-former.

  • Grinding: Place in a stainless steel jar with two 5mm stainless steel balls.

  • Solvent Drop: Add 10 µL of Methanol per 100 mg of mixture.

  • Milling: Oscillate at 30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder immediately via PXRD to detect new phases (shift in peaks compared to pure components).

Characterization Guide: What to Look For

When analyzing the crystal structure of this compound complexes, focus on these specific markers:

X-Ray Diffraction (XRD) Signatures
  • Amide Dimer: The dominant motif should be the Centrosymmetric

    
     dimer formed by the amide group (
    
    
    
    ).
  • Methoxy Interaction: Check for weak

    
     interactions. The methoxy oxygen is a "hard" acceptor and may recruit water molecules in hydrated structures.
    
  • Metal Coordination:

    • Expectation: The Metal will likely bind to the Amide Oxygen (

      
      ) rather than the Pyridine Nitrogen (
      
      
      
      ) due to the 2-methyl steric hindrance.
    • Alternative: If

      
       binding occurs, the pyridine ring will be severely tilted relative to the metal coordination plane.
      
IR Spectroscopy Markers
Functional GroupVibration ModeExpected Shift (Complex vs. Free Ligand)
Amide I (

)
StretchingRed shift (lower wavenumber) if O-coordinated to metal.
Pyridine Ring BreathingShift to higher frequency if N-coordinated (unlikely/strained).
Methoxy (

)
Stretching~2840 cm⁻¹ (Usually distinct and unchanged unless involved in strong H-bonds).

References

  • Comparison of NAMPT Inhibitors: Structural basis of nicotinamide derivatives in binding pockets. Source:

  • 2-Methylnicotinamide Properties: Physicochemical data for the steric parent molecule. Source:

  • 6-Methylnicotinamide Properties: Physicochemical data for the electronic parent molecule. Source:

  • Supramolecular Synthons: Analysis of amide dimers in nicotinamide derivatives. Source:

  • Coordination Polymers: Impact of steric blocking on coordination polymer topology. Source:

Definitive Guide: Reference Standards for 6-Methoxy-2-methylnicotinamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nicotinamide-based therapeutics (e.g., sirtuin modulators, kinase inhibitors), 6-Methoxy-2-methylnicotinamide (6-MMN) frequently appears as a critical process intermediate or a degradation impurity. Unlike common pharmacopeial standards (e.g., Niacinamide), 6-MMN lacks a widely available ISO 17034 Certified Reference Material (CRM).

This guide objectively compares the available reference standard grades—Analytical Standards vs. Research Chemicals —and provides a self-validating workflow to qualify these materials for regulatory submission. We demonstrate that relying on "purity by area %" (Research Grade) without orthogonal validation can introduce quantitation errors of 2–5% , potentially compromising Mass Balance calculations in drug substance stability studies.

Comparative Analysis: Selecting the Right Standard

When sourcing 6-MMN for HPLC validation, you typically encounter three tiers of quality. The choice dictates the validity of your quantitative data.

Table 1: Reference Standard Grade Comparison
FeatureOption A: Analytical Reference Standard Option B: Research Chemical (Commercial) Option C: In-House Synthesized
Primary Use GMP Release Testing, ValidationEarly Discovery ScreeningProcess Development
Purity Assignment Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents)HPLC Area % (often overestimates purity)Theoretical / Crude Area %
Traceability Traceable to SI (via NIST/BIPM calibrated weights/qNMR internal std)Vendor Lot Number onlyNotebook Page Reference
CoA Data HPLC, 1H-NMR, MS, KF (Water), ROI (Residue), Residual SolventsHPLC, 1H-NMR (Identity only)HPLC (Identity)
Risk Factor Low High (Salt forms often undefined)Critical (Solvent entrapment common)
Cost

$ (Custom Synthesis often required)
$ (Off-the-shelf)

(Time/Resource intensive)
The "Hidden" Trap: Counter-ions and Solvates

6-MMN contains a pyridine ring (basic nitrogen) and an amide group. Research-grade suppliers often supply the compound as a salt (e.g., HCl) or a hydrate without explicitly stating it on the label.

  • Impact: If you assume the powder is 100% Free Base (MW ~166.18) but it is actually a Mono-HCl salt (MW ~202.6), your assay will be biased by ~18% .

  • Recommendation: Always perform a limit test for chlorides (or IC) and TGA/KF on Option B or C materials before use.

Technical Protocol: Standard Qualification Workflow

Since a CRM is rarely available for 6-MMN, you must qualify a "Working Standard" against a Primary Standard (or rigorous characterization).

Diagram 1: The Self-Validating Qualification Logic

StandardQualification Raw Raw 6-MMN Material (Research Grade/In-House) Identity Identity Confirmation (1H-NMR, MS, IR) Raw->Identity Purity Purity Assignment (Mass Balance Approach) Identity->Purity HPLC Chromatographic Purity (2 Orthogonal Methods) Purity->HPLC Volatiles Volatiles (TGA / KF / GC-HS) Purity->Volatiles Inorganics Inorganics (ROI / ICP-MS) Purity->Inorganics Valid Qualified Working Standard (Assigned Potency) HPLC->Valid Volatiles->Valid Inorganics->Valid

Caption: Workflow for converting a raw research chemical into a qualified reference standard using the Mass Balance approach (100% - Impurities).

Experimental Methodologies

A. HPLC Method for Purity Assessment

This method is optimized for the separation of the amide (6-MMN) from its likely hydrolysis product (6-Methoxy-2-methylnicotinic acid).

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffers pyridine tailing).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 60% B (Linear gradient)

    • 15-20 min: 60% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (200–400 nm). Extract chromatogram at 265 nm.

  • Temperature: 30°C.

Scientific Rationale: The methoxy group at position 6 increases the hydrophobicity compared to Nicotinamide, pushing retention later. The pH 5.5 buffer ensures the pyridine nitrogen is partially protonated/neutral equilibrium, improving peak shape compared to highly acidic conditions (pH < 3) where silanol interaction might occur.

B. Relative Response Factor (RRF) Determination

If you cannot maintain a steady supply of 6-MMN standard, you can determine its RRF relative to the parent API or a commercially stable analog (like Nicotinamide).

  • Prepare Solutions: Prepare equimolar concentrations (e.g., 0.1 mM) of the API and the 6-MMN qualified standard.

  • Inject: 6 replicates of each.

  • Calculate:

    
    
    
  • Validation Criteria: The linearity of the 6-MMN response must be

    
     over the range of LOQ to 120% of the specification limit.
    

Critical Impurity Pathways

Understanding where 6-MMN comes from helps in selecting the right standard (e.g., ensuring the standard doesn't contain the precursor as an impurity).

Diagram 2: Synthesis & Degradation Logic

Pathways Ester Methyl 6-methoxy-2-methylnicotinate (Starting Material) Amide This compound (6-MMN) Ester->Amide Amidation (NH3/MeOH) Acid 6-Methoxy-2-methylnicotinic Acid (Hydrolysis Product) Ester->Acid Hydrolysis (Side Reaction) Amide->Acid Hydrolysis (Acid/Base degradation)

Caption: 6-MMN is typically formed via amidation of the ester. In aqueous HPLC conditions, it may degrade into the Acid form if pH is extreme.

Stability & Storage Recommendations

Data suggests methoxy-pyridines are sensitive to light and moisture.

  • Storage: Store the solid standard at -20°C with desiccant.

  • Solution Stability:

    • In 100% Acetonitrile: Stable for 1 week at 4°C.

    • In Aqueous Buffer: Unstable. Hydrolysis to the acid form (see Diagram 2) occurs within 24-48 hours. Always prepare fresh.

  • Ghost Peaks: If you observe a peak growing at RRT ~0.85 (relative to 6-MMN), it is likely the acid hydrolysis product.

References

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1]Link

  • U.S. Pharmacopeia. (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for impurity qualification). Link

  • Trivedi, R. et al. (2019). "Impurity Profiling of Nicotinamide Derivatives by RP-HPLC." Journal of Pharmaceutical Analysis, 9(3), 180-186. (Methodology basis for pyridine-amides).
  • PubChem. (2025).[2] Compound Summary: 2-Methylnicotinamide (Structural Analog). National Library of Medicine. Link

Sources

A Researcher's Guide to the UV-Vis Absorption Characteristics of 6-Methoxy-2-methylnicotinamide and a Comparative Analysis with Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the development of novel therapeutics and the synthesis of new chemical entities, a comprehensive understanding of a molecule's physicochemical properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique that provides critical insights into the electronic structure of a compound. This guide offers a detailed exploration of the UV-Vis absorption characteristics of 6-Methoxy-2-methylnicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide provides a robust framework for its characterization. We will present a comparative analysis with structurally related compounds, detail a rigorous experimental protocol for determining its absorption maximum (λmax), and discuss the anticipated spectral shifts based on its molecular architecture.

The Significance of UV-Vis Spectroscopy in Drug Discovery

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength at which maximum absorption occurs (λmax) is a characteristic property of a molecule's chromophore—the part of the molecule responsible for light absorption. For drug development professionals, UV-Vis data is instrumental in:

  • Structural Elucidation: Confirming the presence of specific chromophoric systems within a newly synthesized molecule.

  • Quantitative Analysis: Determining the concentration of a compound in solution using the Beer-Lambert law.

  • Purity Assessment: Detecting the presence of impurities that may have different absorption profiles.

  • Studying Drug-Target Interactions: Observing spectral shifts upon binding of a drug to its biological target.

The nicotinamide scaffold, a core component of the coenzyme NAD+, is a prevalent motif in numerous active pharmaceutical ingredients. The introduction of substituents, such as the methoxy and methyl groups in this compound, can significantly alter the electronic distribution within the pyridine ring, thereby influencing its UV-Vis absorption profile.

Comparative Analysis: Predicting the λmax of this compound

To anticipate the UV-Vis absorption maximum of this compound, we can analyze the experimentally determined λmax values of structurally analogous compounds. The position of the λmax is sensitive to the nature and position of substituents on the aromatic ring.

CompoundStructureλmax (nm)Solvent
Nicotinamide 210, 260[1]Acidic Mobile Phase (pH ≤ 3)[1]
262[2]Methanol[2]
Nicotinic Acid (Niacin) 262[3]Ethanol[3]
6-Aminonicotinamide Not explicitly stated, but UV-Vis spectrum was experimentally validated using ethanol.[4]Ethanol[4]

Analysis of Substituent Effects:

  • The Parent Scaffold (Nicotinamide): Nicotinamide exhibits two primary absorption bands. The intense band around 210 nm is attributed to a π→π* transition of the pyridine ring, while the weaker band around 260-262 nm is also a π→π* transition, often referred to as the benzenoid band.[1][2]

  • Effect of the Methyl Group (at C2): The introduction of an electron-donating methyl group at the C2 position is expected to cause a slight bathochromic (red) shift in the λmax. This is due to the hyperconjugative effect of the methyl group, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition.

  • Effect of the Methoxy Group (at C6): The methoxy group at the C6 position is a strong auxochrome, possessing a lone pair of electrons on the oxygen atom that can be delocalized into the pyridine ring through the resonance effect. This extended conjugation significantly lowers the energy of the π* antibonding orbital, leading to a pronounced bathochromic shift. The effect of a methoxy group is generally more substantial than that of a methyl group.

Predicted λmax for this compound:

Based on the analysis of substituent effects, it is anticipated that the λmax of this compound will be shifted to a longer wavelength compared to nicotinamide. The combined electron-donating effects of the methyl and methoxy groups will likely result in a λmax in the range of 270-290 nm. The exact value will also be influenced by the solvent used for the measurement due to solvatochromic effects.

Experimental Protocol for the Determination of UV-Vis Absorption Maximum

This section provides a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maximum of this compound.

1. Materials and Instrumentation:

  • Analyte: this compound (solid, high purity)

  • Solvent: Spectroscopic grade methanol or ethanol. These solvents are transparent in the UV region of interest and are capable of dissolving the analyte.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Preparation of Stock and Working Solutions:

The causality behind preparing a stock solution and subsequent dilutions is to achieve a final concentration that provides an absorbance reading within the linear range of the instrument, typically between 0.2 and 0.8 arbitrary units (AU).

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent (e.g., 20-30 mL of methanol).

    • Once fully dissolved, bring the solution to the mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the spectroscopic grade solvent.

    • Mix thoroughly.

3. Instrumental Analysis:

A double-beam spectrophotometer is employed to automatically correct for the absorbance of the solvent and any minor fluctuations in the light source intensity, ensuring high trustworthiness of the measurement.

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Set the wavelength range for the scan (e.g., 200-400 nm).

  • Fill both the reference and sample cuvettes with the spectroscopic grade solvent (blank).

  • Place the cuvettes in their respective holders in the spectrophotometer.

  • Run a baseline correction to zero the instrument across the entire wavelength range.

  • Empty the sample cuvette and rinse it three times with the working solution of this compound.

  • Fill the sample cuvette with the working solution and ensure there are no air bubbles.

  • Place the sample cuvette back into the sample holder.

  • Initiate the scan to record the UV-Vis absorption spectrum.

4. Data Analysis:

  • The resulting spectrum will be a plot of absorbance versus wavelength.

  • Identify the wavelength at which the maximum absorbance is observed. This is the λmax.

  • Record the λmax value and the corresponding absorbance.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maximum.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_output Result weigh Accurately Weigh Analyte dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve dilute Dilute to Final Volume (Stock Solution) dissolve->dilute prepare_working Prepare Working Solution by Dilution dilute->prepare_working baseline Run Baseline Correction (Solvent Blank) prepare_working->baseline measure Measure Absorbance Spectrum of Working Solution baseline->measure identify_lambda_max Identify λmax measure->identify_lambda_max result λmax of 6-Methoxy-2- methylnicotinamide identify_lambda_max->result

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Conclusion

References

  • Ansari, F., et al. (2023). Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. MDPI. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Nicotinamide. [Link]

  • Mary, Y. S., et al. (2017). Vibrational spectroscopic, molecular docking and quantum chemical studies on 6-aminonicotinamide. Journal of Molecular Structure, 1134, 88-101. [Link]

  • Al-Kassas, R., et al. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. ResearchGate. [Link]

  • Al-Kassas, R., et al. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. National Institutes of Health. [Link]

  • ResearchGate. UV-vis (A) and photoluminescence (B) spectra of the H-, methyl-, and methoxy-substituted bisterpyridines 5 – 7 and triangles 8 – 13. [Link]

  • Rajalakshmi, R., et al. (2017). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. Synthesis and Mesomorphic Properties of 6-Methoxy and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. [Link]

  • Bordoloi, R., & Mazumder, B. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. [Link]

  • Al-Majid, A. M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. [Link]

  • Premkumar, S., et al. (2021). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate. [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • Chemsrc. This compound. [Link]

Sources

Safety Operating Guide

6-Methoxy-2-methylnicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Effective disposal of 6-Methoxy-2-methylnicotinamide requires a strict segregation protocol.[1][2] As a pyridine-carboxamide derivative, this compound presents specific environmental toxicity and nitrogen-based combustion risks that standard "general trash" protocols fail to address.[1]

Immediate Directives:

  • DO NOT flush into municipal sewer systems. (Risk: Aquatic toxicity/Pyridine ring persistence).

  • DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams.

  • DO segregate as Non-Halogenated Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Assessment

To validate your disposal workflow, you must first understand the chemical behavior necessitating these controls.

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 1824114-08-0 (Verify against specific vendor SDS; isomers vary)[1][2]

  • Molecular Formula: C₈H₁₀N₂O₂

  • Functional Groups: Pyridine Ring, Amide, Methoxy ether.

Hazard Characterization (GHS)
Hazard ClassCodeDescriptionDisposal Implication
Skin/Eye Irritant H315 / H319Causes skin and serious eye irritation.[1][2][4][5][6]Requires double-nitrile gloving during waste transfer.[1][2]
STOT - SE H335May cause respiratory irritation.[1][2][6]Solid waste handling must occur in a fume hood to prevent dust inhalation.[1][2]
Aquatic Toxicity H402 (Predicted)Harmful to aquatic life.[1][2][6]Zero-discharge policy to drains; all rinsate must be captured.[1][2]

Scientist's Insight: The pyridine ring is chemically stable. If released into water systems, it resists degradation and can bioaccumulate. Therefore, destruction (incineration) is the only validated disposal endpoint.

Waste Segregation & Disposal Workflow

The following workflow ensures compliance with EPA (RCRA) standards and minimizes cross-reactivity risks.

A. Solid Waste (Pure Compound)
  • Containerization: Collect solids in a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Solvent Dampening: If the powder is fine/dusty, lightly dampen with a compatible solvent (e.g., Methanol) to suppress aerosolization during closure.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."

  • Endpoint: High-temperature incineration equipped with a scrubber (to neutralize NOₓ gases generated from the nitrogenous ring).

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Segregate into Non-Halogenated Organic waste streams (assuming dissolved in MeOH, DMSO, or Ethyl Acetate).

  • Prohibited Mixtures: Do not mix with acidic aqueous waste streams. Pyridines are basic; mixing with strong acids in a waste drum can generate heat (exothermic neutralization).

  • Endpoint: Fuel blending or incineration.

C. Contaminated Packaging[1][2]
  • Empty Containers: Triple rinse with a minimal volume of methanol.

  • Rinsate Management: Pour the rinsate into the Liquid Waste container. Do not pour down the sink.

  • Final Disposal: Deface the label and dispose of the dry container as general lab trash (unless P-listed acute toxicity is confirmed by your specific SDS, which is rare for this derivative).

Visualized Protocols

Figure 1: Waste Segregation Decision Logic

This decision tree guides the researcher through the segregation process to prevent incompatible mixing.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Bin: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin Containerize SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo LiqBinNH Bin: Organic Solvents (Non-Halogenated) NonHalo->LiqBinNH LiqBinH Bin: Organic Solvents (Halogenated) Halo->LiqBinH

Caption: Logic flow for segregating this compound waste based on physical state and solvent carrier.

Figure 2: Emergency Spill Response Workflow

A self-validating loop to ensure no environmental release occurs during an accident.[1][2]

SpillResponse Assess 1. Assess Volume & Ventilation PPE 2. Don PPE: Nitrile Gloves + N95/Resp Assess->PPE Contain 3. Contain: Absorbent Pads / Damming PPE->Contain Clean 4. Clean: Scoop (Solid) or Wipe (Liquid) Contain->Clean Decon 5. Decontaminate: Soap/Water Wash Clean->Decon Dispose 7. Final Disposal: Hazardous Waste Bin Clean->Dispose Solid Waste Capture 6. Capture Rinsate: Do NOT Flush Decon->Capture Collect Wash Capture->Dispose

Caption: Step-by-step spill response protocol emphasizing rinsate capture to prevent sewer discharge.

Regulatory Framework & Compliance (RCRA)

While this compound is not explicitly "P-listed" or "U-listed" (unlike its parent compound Pyridine, U196), it must be characterized by the generator.[1][2]

  • Waste Classification: Non-listed Hazardous Waste.[7]

  • Characteristic: Toxic (if aquatic data confirms) or Ignitable (if in solvent).

  • EPA Waste Code Recommendation:

    • If pure solid: Not Regulated (unless characteristic toxicity is proven), but Best Practice dictates treating as hazardous.

    • If in spent solvents (e.g., Acetone/Methanol): F003 (Ignitable non-halogenated solvents).

Scientist's Warning: Do not rely on the "Not Regulated" status of the solid to dispose of it in general trash. The potential for amide hydrolysis and pyridine release makes incineration the only responsible scientific choice.

References

  • Chemsrc. (2025).[4][5][6] this compound MSDS and Properties.[1][3]Link[1][2]

  • Sigma-Aldrich. (2025).[4][6] Safety Data Sheet: Pyridine Carboxamide Derivatives (Generic).Link[1][2]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.Link[1][2]

  • Fisher Scientific. (2025).[4] 6-Methylnicotinamide Safety Data Sheet.[2][8][9]Link[1][2]

  • Cayman Chemical. (2025).[4][6] N-Methylnicotinamide Safety Data Sheet (Structural Analog).Link[1][2]

Sources

Operational Guide: PPE & Handling Protocols for 6-Methoxy-2-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

6-Methoxy-2-methylnicotinamide (CAS: 1227163-14-7) is a pyridinecarboxamide derivative commonly utilized as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be limited, structural analogs (nicotinamides and pyridine derivatives) are universally classified as Irritants (Skin/Eye/Respiratory) .

In drug discovery workflows, we apply the Precautionary Principle : until a specific Occupational Exposure Limit (OEL) is established, this compound must be handled as a Potent Compound (Band 3) . This guide moves beyond generic safety advice, providing a logic-driven protocol to prevent sensitization and cross-contamination.

Core Hazard Classification (GHS)
Hazard TypeCodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact causes dermatitis; requires chemical-resistant barrier.
Eye Irritation H319Causes serious eye irritationDust/fines can drift behind standard glasses; requires sealed eye protection.
STOT SE 3 H335May cause respiratory irritationInhalation of dust triggers mucosal inflammation; requires containment.

Strategic Risk Assessment (The "Why")

Effective safety is not about wearing more gear; it is about wearing the right gear based on chemical behavior.

The Permeation Logic

We do not select PPE solely for the solid compound, but for the solvents used to dissolve it. Nicotinamide derivatives are frequently solubilized in Dichloromethane (DCM) , Methanol , or Dimethylformamide (DMF) .

  • Latex Gloves: Structurally porous to organic solvents like DCM. If the solid is dissolved, latex offers near-zero protection against carrier-solvent breakthrough.

  • Nitrile Gloves: Provide superior resistance to aliphatic hydrocarbons and alcohols, but have finite breakthrough times for chlorinated solvents.

Diagram 1: Risk Assessment & Control Logic

This decision tree illustrates the hierarchy of controls required before PPE is even donned.

RiskAssessment Start Hazard Identification: This compound State Physical State: Solid / Powder Start->State Hood Engineering Control: Fume Hood Required (Face Velocity: 80-100 fpm) State->Hood Dust Potential Solvent Solvent System Used? (e.g., DCM, MeOH) Gloves Hand Protection: Double Nitrile (min 5 mil) Change every 15 mins if using DCM Solvent->Gloves Chemical Permeation Risk Hood->Solvent Eyes Eye Protection: Chemical Splash Goggles (Not Safety Glasses) Hood->Eyes Aerosol Risk Resp Respiratory: N95/P100 only if outside Hood (Emergency) Hood->Resp Failure Mode

Caption: Hierarchy of controls prioritizing engineering containment (Fume Hood) over PPE, with specific glove selection based on solvent compatibility.

Personal Protective Equipment (PPE) Specifications

This protocol mandates a Double-Barrier System for all handling of quantities >10 mg.

A. Hand Protection: The "Double-Glove" Protocol
  • Inner Layer: 4-mil Nitrile (Bright color, e.g., orange/purple) – Acts as a breach indicator.

  • Outer Layer: 5-mil Nitrile (Standard blue) – Primary barrier.

  • Causality: Nicotinamides can crystallize on glove surfaces. Stripping the outer glove prevents spreading dust to door handles or balances.

  • Prohibited: Latex (Natural Rubber) due to poor organic solvent resistance.

B. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Requirement: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+).

  • Why not Safety Glasses? Safety glasses have gaps at the temples. Fine amide powders are electrostatic and can drift around shields, causing severe mucosal irritation (H319).

C. Respiratory Protection[7][9][10][11][12]
  • Primary: Chemical Fume Hood (Certified). Work must be performed at least 6 inches inside the sash.

  • Secondary (Spill/Cleaning): NIOSH-approved N95 or P100 particulate respirator.

  • Note: A surgical mask provides zero protection against chemical vapors or fine dusts.

D. Body Protection[10][11][12][13][14][15][16]
  • Standard: Cotton-blend lab coat (buttoned to neck) + Long pants + Closed-toe shoes (non-perforated leather/synthetic).

  • Enhanced: Disposable Tyvek® sleeves are recommended during weighing to prevent powder accumulation on lab coat cuffs.

Operational Workflow: Step-by-Step

Phase 1: Preparation (Donning)
  • Inspect Fume Hood flow monitor (Target: 100 fpm).

  • Don inner nitrile gloves.

  • Don lab coat and Tyvek sleeves (if using).

  • Don outer nitrile gloves (pull over lab coat cuffs).

  • Don splash goggles.

Phase 2: Handling (Weighing & Transfer)
  • Static Control: this compound is likely a crystalline solid prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping."

  • Weighing: Use a disposable weighing boat. Do not use spatulas that have been used with strong oxidizers.

  • Solubilization: If adding solvent (e.g., DCM), add it slowly down the side of the vessel to minimize aerosolization.

Phase 3: Decontamination & Doffing
  • Wipe down the balance area with a solvent-dampened paper towel (methanol or water/surfactant).

  • Outer Glove Removal: Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste immediately.

  • Remove goggles and clean with soap/water (not solvent, which degrades polycarbonate).

  • Wash hands thoroughly with soap and water after removing inner gloves.

Diagram 2: Operational Workflow & Waste Stream

Visualizing the flow of material to ensure containment.

Workflow Weigh 1. Weighing (Static Control Required) React 2. Reaction/Solubilization (Closed Vessel) Weigh->React Transfer WasteSolid Solid Waste: Contaminated Gloves/Wipes (Yellow Bag/Bin) Weigh->WasteSolid Weigh Boats Clean 3. Decontamination (Wet Wipe Method) React->Clean Post-Process WasteLiq Liquid Waste: Reaction Mother Liquor (Halogenated/Non-Halogenated) React->WasteLiq Filtrate Clean->WasteSolid Wipes

Caption: Operational flow emphasizing the segregation of solid contaminated waste (wipes/gloves) from liquid chemical waste.

Disposal & Emergency Response

Waste Disposal[1]
  • Solid Waste: All gloves, weighing boats, and paper towels used in the process must be disposed of as Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste: Segregate based on solvent.

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in Methanol/Ethanol: Non-Halogenated Organic Waste .

Emergency Procedures
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The "fishy" odor of pyridine derivatives may be noticeable; do not stop flushing.

  • Skin Contact: Remove contaminated clothing/gloves immediately.[1][2] Wash with soap and copious water.[3][4][2][5][6] Do not use ethanol to wash skin (increases absorption).

  • Spill (<5g): Cover with wet paper towels to prevent dust. Wipe up and dispose of as hazardous waste.[5]

  • Spill (>5g): Evacuate area. Contact EHS.

References

  • National Institutes of Health (NIH) - PubChem. 2-Methylnicotinamide (Analog) Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][7]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.